4'-Iodoacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJWCDQGIPQBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158047 | |
| Record name | 1-(4-Iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13329-40-3 | |
| Record name | 4-Iodoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13329-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Iodoacetophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13329-40-3 | |
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| Record name | 1-(4-Iodophenyl)ethan-1-one | |
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| Record name | 1-(4-iodophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.052 | |
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| Record name | 4'-Iodoacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979JX4AA6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Iodoacetophenone, a key building block in organic synthesis and drug discovery. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on data presentation and experimental methodologies.
Chemical Identity and Properties
This compound, also known as 1-(4-iodophenyl)ethanone, is an aromatic ketone.[1][2] Its chemical structure, featuring an iodine atom at the para position of the acetophenone (B1666503) core, makes it a versatile reagent in a variety of chemical transformations.[3]
CAS Number: 13329-40-3[1][2][4][5][6]
Synonyms: p-Iodoacetophenone, 1-(4-Iodophenyl)ethanone, 4-Acetylphenyl iodide.[1][2][6]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO | [2][4][5][6] |
| Molecular Weight | 246.05 g/mol | [4][5][6] |
| Melting Point | 82-84 °C | [6] |
| Boiling Point | 142-144 °C at 12 Torr | [6] |
| Appearance | Pale brown to brown crystalline powder | [6] |
| Solubility | Soluble in water | [6] |
| log Pow | 2.84 | [1] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of 2-(4-iodophenyl)propan-2-ol.[7]
Experimental Protocol: Oxidation of 2-(4-iodophenyl)propan-2-ol [7]
-
Materials:
-
2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol)
-
Silver nitrate (B79036) (AgNO₃) (1.6 mg, 3 mol%)
-
Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) (6 mg, 3 mol%)
-
Potassium persulfate (K₂S₂O₈) (245.8 mg, 3 eq)
-
2 wt% DAPGS-750-M aqueous solution (0.6 ml, 0.5 M)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a 2 ml reaction vial, add 2-(4-iodophenyl)propan-2-ol, AgNO₃, Bi(OTf)₃, and K₂S₂O₈.
-
Add the 2 wt% DAPGS-750-M aqueous solution to the vial.
-
Seal the reaction vial and stir the mixture.
-
After the reaction is complete, extract the mixture three times with ethyl acetate.
-
Combine the organic phases and concentrate them using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (approximately 20:1) as the eluent.
-
The final product, this compound, is obtained as a solid. The reported yield for this method is 71%, with a purity of 98% as determined by HPLC.[7]
-
Caption: Synthesis Workflow of this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in various fields, particularly in organic synthesis and medicinal chemistry.[8]
-
Organic Synthesis: The carbon-iodine bond in this compound is readily activated for metal-catalyzed cross-coupling reactions.[3] This makes it a key substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing complex organic molecules.[3] It is also used in the synthesis of iodo-substituted compounds.[8] For instance, it can be used as a substrate for palladium-catalyzed coupling reactions.[9][10]
-
Drug Development: This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[8] It is notably used in the development of anti-inflammatory and analgesic drugs.[8] Furthermore, it is a precursor in the synthesis of quinoline-based potential anticancer agents.[9][10]
-
Material Science: this compound is employed in the production of specialty polymers and resins, where it can enhance properties such as thermal stability and chemical resistance.[3][8] It is also used in the creation of dyes and pigments.[3]
-
Other Applications: It finds use as a reagent in analytical methods and in photochemical studies, where it can act as a photosensitizer.[8]
Caption: Key Application Areas of this compound.
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[1][11][12] It may also cause respiratory irritation.[11][12]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] A dust mask (type N95 or equivalent) is also recommended.
-
Handling: Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1][11]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1] It should be kept in a dark place as it is light-sensitive.[6] Store locked up.[11][13]
-
-
First Aid:
Conclusion
This compound is a versatile and important chemical compound with a well-defined set of properties and a significant role in synthetic chemistry. Its utility as a precursor in the development of pharmaceuticals and advanced materials underscores its importance to researchers and professionals in drug development and material science. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Iodoacetophenone [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 13329-40-3 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. capotchem.com [capotchem.com]
- 13. echemi.com [echemi.com]
Technical Overview of 1-(4-iodophenyl)ethanone: Molecular Properties
Audience: Researchers, scientists, and drug development professionals.
This document provides core molecular information for 1-(4-iodophenyl)ethanone, a compound often utilized in organic synthesis and pharmaceutical research.
Molecular Identity and Properties
1-(4-iodophenyl)ethanone, also known as 4'-iodoacetophenone, is an aromatic ketone. Its fundamental molecular properties are summarized below. The molecular formula is derived from its composition of eight carbon atoms, seven hydrogen atoms, one iodine atom, and one oxygen atom.[1] The molecular weight is calculated based on the atomic weights of these constituent atoms.[1][2]
Data Summary
The essential quantitative data for 1-(4-iodophenyl)ethanone is presented in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C8H7IO | [1][2] |
| Molecular Weight | 246.04 g/mol | [1] |
| IUPAC Name | 1-(4-iodophenyl)ethanone | [1] |
| CAS Number | 13329-40-3 | [1][2] |
Methodological Considerations
Determination of Molecular Formula and Weight:
The molecular formula of a known compound like 1-(4-iodophenyl)ethanone is determined by its chemical structure. The molecular weight is computationally derived by summing the atomic masses of its constituent atoms (Carbon, Hydrogen, Iodine, and Oxygen).
For experimental verification, a standard protocol would involve high-resolution mass spectrometry (HRMS). A detailed experimental protocol for this standard procedure is outlined below:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high precision by the mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Analysis: The exact mass is determined from the spectrum, which is then used to confirm the elemental composition and thus the molecular formula.
Logical Relationships
The relationship between the compound's name, its structure, and its molecular formula is a direct, logical progression in chemical nomenclature and representation. This linear relationship does not necessitate a complex pathway diagram.
Caption: Logical flow from chemical name to molecular weight.
References
An In-depth Technical Guide to 4'-Iodoacetophenone: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Iodoacetophenone is a pivotal synthetic intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique electronic and steric properties, conferred by the presence of an electron-withdrawing acetyl group and a readily displaceable iodo group on a benzene (B151609) scaffold, make it an exceptionally versatile building block. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and a summary of its significant applications in research and development.
Core Physical and Chemical Properties
This compound is a pale brown to brown crystalline solid at room temperature. It is sensitive to light and should be stored in a dark, dry place. While some sources suggest it is easily soluble in water, this is inconsistent with the general properties of aryl halides; it is practically insoluble in water but soluble in a range of common organic solvents such as ethanol, ethyl acetate (B1210297), and chlorinated solvents.
Physical Properties
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇IO | [1][2][3] |
| Molecular Weight | 246.05 g/mol | [1][4][5] |
| CAS Number | 13329-40-3 | [1][3][6] |
| Appearance | Pale brown to brown crystalline powder | [1] |
| Melting Point | 82-84 °C | [4][5][7] |
| Boiling Point | 142-144 °C at 12 Torr | [1] |
| Density | ~1.74 g/cm³ (estimated) | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.84 | d, J=8.5 Hz | 2H | Ar-H ortho to C=O |
| 7.66 | d, J=8.5 Hz | 2H | Ar-H ortho to I |
| 2.57 | s | 3H | -CH₃ |
¹³C NMR (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 197.5 | C=O |
| 138.0 | Ar-C |
| 136.5 | Ar-C |
| 129.8 | Ar-C |
| 101.5 | Ar-C |
| 26.6 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O (Aryl ketone) stretch |
| ~3000-2850 | Medium | C-H (aliphatic) stretch |
| ~1580 | Medium-Strong | C=C (aromatic) stretch |
| ~820 | Strong | C-H (para-disubstituted aromatic) bend |
| ~530 | Medium | C-I stretch |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 246 | ~60% | [M]⁺ (Molecular Ion) |
| 231 | 100% (Base Peak) | [M-CH₃]⁺ |
| 104 | ~20% | [M-I]⁺ |
| 43 | ~40% | [CH₃CO]⁺ |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the carbon-iodine bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it an invaluable precursor for the synthesis of complex organic molecules.
Key Applications Include:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of bioactive compounds, including potential anticancer agents (such as quinoline-based derivatives), anti-inflammatory drugs, and analgesics.
-
Cross-Coupling Reactions: It is a common substrate in Suzuki, Heck, Sonogashira, and Stille coupling reactions to form new carbon-carbon bonds.[8][9]
-
Materials Science: Used in the development of advanced materials such as polymers and organic electronic components where a functionalized aromatic core is required.
-
Agrochemicals: It is a building block for certain pesticides and crop protection agents.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in key chemical transformations.
Synthesis of this compound
A common laboratory-scale synthesis involves the iodination of acetophenone. An alternative method is the oxidation of a corresponding tertiary alcohol.
Protocol: Oxidation of 2-(4-iodophenyl)propan-2-ol (B8705165)
-
Reaction Setup: In a 2 mL reaction vial, add 2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol), AgNO₃ (1.6 mg, 3 mol%), Bi(OTf)₃ (6 mg, 3 mol%), and K₂S₂O₈ (245.8 mg, 3 eq).
-
Solvent Addition: Add a 2 wt% DAPGS-750-M aqueous solution (0.6 mL, 0.5 M).
-
Reaction Execution: Cover the reaction vial and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic phases and concentrate using a rotary evaporator. Purify the resulting residue by column chromatography on silica (B1680970) gel (eluent: petroleum ether:ethyl acetate ≈ 20:1) to yield this compound.
Heck-Mizoroki Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.
Protocol: Heck Coupling of this compound with Acrylic Acid
-
Reaction Setup: To a 20 mL round-bottom flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol), acrylic acid (100 µL, 1.5 mmol), sodium carbonate (318 mg, 3.0 mmol), and palladium(II) chloride (2 mg, 0.01 mmol).
-
Solvent Addition: Add 5 mL of water.
-
Reaction Execution: Heat the reaction mixture to approximately 100 °C and stir until the this compound is completely consumed (monitor by TLC, typically ~1 hour).
-
Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M aqueous HCl to a pH of ~1.
-
Isolation: The product, (E)-4-acetylcinnamic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
Suzuki-Miyaura Coupling
The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., 10 mL of a 2:1 mixture of DME and water) and a base (e.g., Na₂CO₃, 2.0 mmol).
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and add 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 4-acetylbiphenyl.
Safety Information
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Conclusion
This compound is a high-value chemical intermediate with broad applicability in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway to a diverse range of complex molecules. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers leveraging this versatile building block in their synthetic endeavors.
References
- 1. This compound | 13329-40-3 [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-Iodoacetophenone [webbook.nist.gov]
- 4. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]
- 5. 4′-碘苯乙酮 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Iodoacetophenone [webbook.nist.gov]
- 7. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4'-Iodoacetophenone
This technical guide provides a comprehensive overview of 4'-iodoacetophenone, a key building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and Nomenclature
This compound is an aromatic ketone characterized by an acetophenone (B1666503) core substituted with an iodine atom at the para-position of the phenyl ring.[1] This substitution significantly influences the molecule's reactivity, making it a valuable intermediate in various chemical transformations.[1]
The IUPAC name for this compound is 1-(4-iodophenyl)ethanone .[2][3][4] It is also commonly referred to by several synonyms, including p-iodoacetophenone, 1-acetyl-4-iodobenzene, and 1-(4-iodophenyl)ethan-1-one.[2][3][5]
Below is a two-dimensional representation of the molecular structure of this compound.
Caption: 2D structure of 1-(4-iodophenyl)ethanone.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 13329-40-3 | [2][3][5][6][7][8] |
| Molecular Formula | C₈H₇IO | [2][3][5][6][7][8] |
| Molecular Weight | 246.05 g/mol | [5][6][7][8] |
| Appearance | White to yellow or pale brown crystalline powder | [1] |
| Melting Point | 82-84 °C | [6] |
| Purity | ≥97% to >98.0% (GC) | [6][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1][2] |
| SMILES | CC(=O)C1=CC=C(I)C=C1 | [2][6] |
| InChI Key | JZJWCDQGIPQBAO-UHFFFAOYSA-N | [2][6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.86-7.81 (m, 2H), 7.69-7.63 (m, 2H), 2.57 (s, 3H) | [9] |
Experimental Protocols
This compound is a versatile substrate for various coupling reactions, including Suzuki-Miyaura and Heck reactions.[6][10][11] It is also utilized in the synthesis of potential anticancer agents.[2][11] A common laboratory-scale synthesis of this compound is detailed below.
Synthesis of this compound via Oxidation [9]
This protocol describes the synthesis of this compound through the oxidation of 2-(4-iodophenyl)propan-2-ol.[9]
Materials:
-
2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol)
-
Silver nitrate (B79036) (AgNO₃) (1.6 mg, 3 mol%)
-
Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) (6 mg, 3 mol%)
-
Potassium persulfate (K₂S₂O₈) (245.8 mg, 3 eq)
-
2 wt% DAPGS-750-M aqueous solution (0.6 ml, 0.5 M)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 2 ml reaction vial, add 2-(4-iodophenyl)propan-2-ol, AgNO₃, Bi(OTf)₃, and K₂S₂O₈.[9]
-
Add the 2 wt% DAPGS-750-M aqueous solution to the vial.[9]
-
Seal the reaction vial and stir the mixture.[9]
-
Upon reaction completion, extract the mixture three times with ethyl acetate.[9]
-
Combine the organic phases and concentrate them using a rotary evaporator.[9]
-
Purify the resulting residue by column chromatography on silica gel, using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent, to yield this compound.[9]
The following workflow diagram illustrates the key steps in this synthetic process.
Caption: Synthetic workflow for this compound.
Safety and Handling
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.[12][13] In case of contact with skin or eyes, flush the affected area with plenty of water.[14]
This document is intended for use by trained professionals and does not encompass all possible safety considerations. Users should consult the relevant Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-Iodoacetophenone [webbook.nist.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | 13329-40-3 [chemicalbook.com]
- 11. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]
- 12. capotchem.com [capotchem.com]
- 13. echemi.com [echemi.com]
- 14. This compound(13329-40-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Technical Guide to the Synthesis of 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4'-Iodoacetophenone (CAS No: 13329-40-3), a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the reaction pathways to facilitate understanding and replication.
Introduction
This compound, also known as 1-(4-iodophenyl)ethanone, is a versatile building block in organic synthesis. Its structure, featuring an acetophenone (B1666503) core with an iodine atom at the para position, allows for a variety of subsequent chemical modifications. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide explores three principal methods for its synthesis: the oxidation of 2-(4-iodophenyl)propan-2-ol (B8705165), the iodination of 4-acetylphenylboronic acid, and the diazotization of 4'-aminoacetophenone (B505616) followed by iodination.
Comparative Synthesis Data
The following table summarizes the quantitative data for the different synthesis pathways of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Synthesis Pathway | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Time | Reaction Temperature | Yield (%) |
| Oxidation of Tertiary Alcohol | 2-(4-iodophenyl)propan-2-ol | AgNO₃, Bi(OTf)₃, K₂S₂O₈, DAPGS-750-M (aq.) | Water | Not Specified | Not Specified | 71% |
| Iodination of Boronic Acid | 4-Acetylphenylboronic acid | I₂, K₂CO₃ | Acetonitrile | 8-12 hours | 80 °C | 91% |
| Diazotization of Amine (Sandmeyer-type Reaction) | 4'-Aminoacetophenone | NaNO₂, HCl, KI | Water | ~1.5 hours | 0-5 °C | ~50% |
Synthesis Pathways and Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes to this compound, accompanied by workflow diagrams for enhanced clarity.
Oxidation of 2-(4-iodophenyl)propan-2-ol
This pathway involves the oxidation of a tertiary alcohol to the corresponding ketone. The use of a silver and bismuth catalyst system in an aqueous medium presents a method with a good yield.[1]
Experimental Protocol:
In a 2 ml reaction vial, 2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol), silver nitrate (B79036) (AgNO₃, 1.6 mg, 3 mol%), bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃, 6 mg, 3 mol%), and potassium persulfate (K₂S₂O₈, 245.8 mg, 3 eq) are combined. To this mixture, a 2 wt% aqueous solution of DAPGS-750-M (0.6 ml, 0.5 M) is added. The reaction vial is then sealed and stirred. Following the reaction, the mixture is extracted three times with ethyl acetate (B1210297). The combined organic layers are then concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether:ethyl acetate ≈ 20:1) to yield this compound.[1]
Reaction Pathway:
Iodination of 4-Acetylphenylboronic acid
This method provides a high-yielding synthesis of this compound from a readily available boronic acid precursor. The reaction proceeds under relatively mild conditions in an inert atmosphere.
Experimental Protocol:
To a 20 mL Schlenk tube equipped with a magnetic stir bar, 4-acetylphenylboronic acid (0.5 mmol) and potassium carbonate (K₂CO₃, 1 mmol, 138.0 mg) are added. The tube is evacuated and backfilled with nitrogen twice. Acetonitrile (2 mL) and iodine (I₂, 0.75 mmol, 191 mg) are then added under a nitrogen stream. The tube is sealed and placed in a pre-heated oil bath at 80 °C for 8-12 hours. After cooling to room temperature, water (10 mL) is added, and the aqueous layer is extracted with ethyl acetate (3 x 5 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Reaction Pathway:
Synthesis from 4'-Aminoacetophenone via Diazotization
This classical transformation in aromatic chemistry involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by iodide. This Sandmeyer-type reaction does not require a copper catalyst for iodination.[1][2]
Experimental Protocol:
4'-Aminoacetophenone is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (NaNO₂) in water is then added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt. After stirring for a short period, a solution of potassium iodide (KI) in water is added to the cold diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization to yield this compound.[3]
Reaction Workflow:
Conclusion
This guide has detailed three distinct and effective synthesis pathways for this compound. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. The oxidation of 2-(4-iodophenyl)propan-2-ol offers a good yield in an aqueous system. The iodination of 4-acetylphenylboronic acid provides the highest yield under anhydrous conditions. The diazotization of 4'-aminoacetophenone represents a classic and reliable, albeit lower-yielding, route from a common precursor. The provided experimental protocols and comparative data serve as a valuable resource for chemists in research and development to make informed decisions for the synthesis of this important chemical intermediate.
References
4'-Iodoacetophenone solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4'-iodoacetophenone in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering available data, experimental methodologies, and relevant chemical workflows.
Quantitative Solubility Data
Despite a thorough review of available literature and chemical databases, precise quantitative solubility data for this compound remains largely unpublished. However, qualitative descriptions from various chemical suppliers provide some insight into its solubility profile. It is important to note that there are conflicting reports regarding its solubility in water.
Below is a summary of the available qualitative solubility information for this compound.
| Solvent | Type | Reported Solubility | Citation |
| Water | Aqueous | Sparingly soluble | |
| Water | Aqueous | Easily soluble in water | [1] |
| Ethanol | Polar Protic Organic | Soluble | |
| Acetone | Polar Aprotic Organic | Soluble |
Note: The conflicting information on water solubility highlights the need for empirical determination to ascertain the precise solubility limit.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a detailed, generalized protocol based on the widely accepted shake-flask method. This method can be adapted to determine the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrument like a UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration of the solute in the solution no longer changes).
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Experimental and Logical Workflows
This compound is a versatile intermediate in various organic synthesis reactions. The following diagrams illustrate two common experimental workflows where it is utilized as a key reactant.
References
Melting and boiling point of 4'-Iodoacetophenone
An In-depth Technical Guide to the Melting and Boiling Points of 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in pharmaceutical synthesis. The document outlines the physico-chemical data, detailed experimental protocols for the determination of these properties, and a logical workflow for such characterization.
Physico-chemical Data of this compound
This compound, with the chemical formula C₈H₇IO, is a crystalline solid at room temperature. Its molecular weight is approximately 246.05 g/mol . The melting and boiling points are critical parameters for its identification, purity assessment, and handling in various chemical processes.
Quantitative Data Summary
The melting and boiling points of this compound from various sources are summarized in the table below for easy comparison.
| Physical Property | Reported Value (°C) | Conditions |
| Melting Point | 82 - 89 | Atmospheric Pressure |
| 85 | Atmospheric Pressure | |
| 82 - 84 | Atmospheric Pressure | |
| 83 - 87 | Atmospheric Pressure | |
| Boiling Point | 153 | Atmospheric Pressure |
| 142 - 144 | 12 Torr |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for the characterization of this compound. The following sections detail the standard laboratory procedures for these measurements.
Melting Point Determination: Capillary Method
The capillary method is the standard technique for determining the melting point of a solid organic compound.[1] This can be performed using a Thiele tube or a modern digital melting point apparatus.
Materials:
-
This compound sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (Thiele tube with mineral oil or a melting point apparatus)
-
Bunsen burner or heating element
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely crushed. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to compact the sample to a height of 2-3 mm.[1][2]
-
Apparatus Setup (Thiele Tube):
-
The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[3][4]
-
The thermometer and capillary assembly are inserted into a Thiele tube containing mineral oil, with the sample positioned in the center of the main tube.[3][5]
-
The side arm of the Thiele tube is gently heated with a small flame, allowing convection currents to ensure uniform temperature distribution.[3]
-
-
Apparatus Setup (Melting Point Apparatus):
-
The prepared capillary tube is inserted into the heating block of the apparatus.[6]
-
The heating rate is programmed. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[7][8]
-
-
Observation and Measurement:
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5][7]
-
For a pure compound, the melting range should be narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.[7][8]
-
Boiling Point Determination: Micro-Boiling Point Method (Siwoloboff Method)
For determining the boiling point of small quantities of a substance, the micro-boiling point method, also known as the Siwoloboff method, is employed.[1][4] This is particularly useful when dealing with valuable or limited samples.
Materials:
-
This compound sample
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (Thiele tube with mineral oil or a beaker with a suitable heating liquid)
-
Bunsen burner or hot plate
Procedure:
-
Sample Preparation: A few drops of the molten this compound are placed into a small test tube.
-
Apparatus Setup:
-
Heating and Observation:
-
Measurement:
Boiling Point Determination under Reduced Pressure
For substances that decompose at their atmospheric boiling point, determination under reduced pressure is necessary. This lowers the boiling point to a temperature where decomposition is minimized.
Materials:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Manometer
-
Heating mantle
Procedure:
-
Apparatus Setup: A standard vacuum distillation apparatus is assembled. The material to be distilled is placed in the distillation flask with a stir bar or boiling chips.
-
Evacuation: The system is slowly evacuated to the desired pressure, which is monitored with a manometer.
-
Heating: The distillation flask is heated gently.
-
Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. It is crucial to record the pressure at which the boiling point is measured.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination and verification of the melting and boiling points of a chemical sample like this compound.
Caption: A flowchart illustrating the systematic process for determining the melting and boiling points of this compound.
References
- 1. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. chymist.com [chymist.com]
- 4. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. byjus.com [byjus.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. uomus.edu.iq [uomus.edu.iq]
4'-Iodoacetophenone: A Comprehensive Safety and Handling Guide for Researchers
FOR IMMEDIATE RELEASE
This technical whitepaper provides an in-depth overview of the safety information, handling procedures, and material safety data for 4'-Iodoacetophenone (CAS No. 13329-40-3). This document is intended for researchers, scientists, and professionals in the drug development field to ensure safe handling and use of this chemical compound.
Chemical Identification and Physical Properties
This compound, with the molecular formula C₈H₇IO, is a solid crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below. It is important to note that some physical properties, such as the boiling point and flash point, are not consistently reported across various safety data sheets.[3][4]
| Property | Value | Source(s) |
| CAS Number | 13329-40-3 | [3][4][5] |
| EC Number | 236-372-8 | [4][6] |
| Molecular Formula | C₈H₇IO | [2][5] |
| Molecular Weight | 246.05 g/mol | [4][5] |
| Appearance | White to yellow or brown crystalline powder | [2][7] |
| Melting Point | 82-89 °C | [2][4] |
| Solubility | Easily soluble in water | [8] |
| Storage Class | 11 - Combustible Solids | [4][9] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[3] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3][5][10]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
GHS Label Elements:
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling:
Storage:
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US). | [5][6] |
| Skin Protection | Impervious clothing and protective gloves. Gloves should be inspected prior to use. | [5][6] |
| Respiratory Protection | A full-face respirator, a dust mask (type N95 US), or other approved respirators should be used if exposure limits are exceeded or irritation is experienced. | [4][5][6] |
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [3][5][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [3][5][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [3][5][6] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
In the event of a spill, personnel should:
-
Evacuate personnel to safe areas.[6]
-
Prevent further leakage or spillage if safe to do so.[6]
-
Sweep up and shovel the material into a suitable, closed container for disposal.[5]
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]
-
Special Hazards: No specific data is available regarding special hazards arising from the chemical.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5][6]
Toxicological and Ecological Information
The toxicological and ecological properties of this compound have not been thoroughly investigated.[5] No quantitative data on acute toxicity (LD50/LC50), persistence and degradability, bioaccumulative potential, or mobility in soil is currently available.[6][11]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations.[6] It is recommended to contact a licensed professional waste disposal service.[5]
This guide is intended to provide comprehensive safety information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to safe laboratory practices.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 13329-40-3 | TCI EUROPE N.V. [tcichemicals.com]
- 8. This compound | 13329-40-3 [chemicalbook.com]
- 9. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
Spectroscopic Profile of 4'-Iodoacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4'-iodoacetophenone, a valuable building block in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₇IO, with a molecular weight of 246.05 g/mol . The key spectroscopic data are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.84 | Doublet | 2H | 8.5 | Aromatic Protons (ortho to -COCH₃) |
| 7.63 | Doublet | 2H | 8.5 | Aromatic Protons (ortho to -I) |
| 2.59 | Singlet | 3H | - | Methyl Protons (-COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 197.1 | Carbonyl Carbon (C=O) |
| 137.9 | Aromatic Carbon (para to -COCH₃, attached to -I) |
| 136.4 | Aromatic Carbon (ipso to -COCH₃) |
| 129.8 | Aromatic Carbons (ortho to -COCH₃) |
| 128.4 | Aromatic Carbons (ortho to -I) |
| 26.5 | Methyl Carbon (-COCH₃) |
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Aromatic C-H Stretch |
| ~1680 | Strong | Carbonyl (C=O) Stretch |
| ~1580 | Medium | Aromatic C=C Stretch |
| ~1260 | Strong | Acyl C-C Stretch |
| ~820 | Strong | para-disubstituted C-H Bend |
| ~530 | Medium | C-I Stretch |
Table 4: Mass Spectrometry Data for this compound[1]
| m/z | Relative Intensity | Assignment |
| 246 | High | [M]⁺ (Molecular Ion) |
| 231 | High | [M - CH₃]⁺ |
| 120 | Medium | [M - I]⁺ |
| 105 | Low | [C₆H₄CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
| 43 | Very High | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (10-20 mg) is prepared in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance the signal-to-noise ratio.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Natural occurrence and biological role of 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of 4'-Iodoacetophenone, focusing on its origins and biological significance. Our investigation reveals that this compound is a synthetic compound with no known natural occurrence. While it serves as a key intermediate in the synthesis of potential anti-inflammatory and analgesic pharmaceuticals, direct literature on its specific biological roles, such as enzyme inhibition, is not available.[1]
To provide a relevant and comprehensive biological context, this guide will focus on the well-characterized activities of a close structural analog, p-Bromophenacyl bromide (pBPB) . This related compound is a classic, irreversible inhibitor of phospholipase A2 (PLA2), an enzyme central to the inflammatory cascade. By examining pBPB, we can infer the potential mechanism and biological implications of haloacetophenone compounds in drug development. This guide will detail the mechanism of PLA2 inhibition by pBPB, present quantitative data on its inhibitory potency, provide a detailed experimental protocol for assessing PLA2 inhibition, and illustrate the relevant biochemical pathways.
Natural Occurrence of this compound
Extensive searches of scientific literature and chemical databases have yielded no evidence of this compound occurring as a natural product. It is consistently described as a synthetic organic intermediate.[1] Its primary utility is in research and industrial settings for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and material science.
Biological Role and Mechanism of Action (Illustrated by p-Bromophenacyl Bromide)
While this compound is used in the synthesis of anti-inflammatory agents, its direct biological activity is not well-documented.[1] However, its structural analog, p-Bromophenacyl bromide (pBPB), is a well-studied covalent inhibitor of phospholipase A2 (PLA2) enzymes. PLA2s are critical enzymes that hydrolyze phospholipids (B1166683) in cell membranes to release arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Mechanism of Covalent Inhibition
p-Bromophenacyl bromide acts as an irreversible inhibitor by covalently modifying a specific histidine residue (His48) within the active site of most PLA2 enzymes.[2][3][4] The mechanism proceeds via alkylation, where the electrophilic α-carbon of the phenacyl bromide reacts with the nucleophilic Nδ1 atom of the His48 imidazole (B134444) ring. This modification sterically hinders the substrate from binding and disrupts the catalytic machinery of the enzyme, leading to its inactivation.[2]
The following diagram illustrates the covalent modification of the PLA2 active site by a haloacetophenone inhibitor like pBPB.
Caption: Mechanism of irreversible inhibition of PLA2 by a haloacetophenone.
Involvement in Signaling Pathways
Inhibition of PLA2 by compounds like pBPB directly impacts the arachidonic acid signaling cascade, a cornerstone of the inflammatory response. By preventing the release of arachidonic acid from membrane phospholipids, these inhibitors effectively halt the production of downstream inflammatory mediators.
The diagram below outlines the arachidonic acid pathway and the critical point of inhibition.
Caption: The arachidonic acid pathway and the point of PLA2 inhibition.
Quantitative Data Summary
As no direct inhibitory data for this compound on PLA2 is available, the following table summarizes the quantitative data for the activity of p-Bromophenacyl bromide (pBPB) against partially purified phospholipase A2 from rat inflammatory tissue.
| Compound | Target Enzyme | Organism | IC50 Value | Citation |
| p-Bromophenacyl bromide | Phospholipase A2 (Group IB) | Rattus norvegicus | 14.4 µM |
Experimental Protocols
This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of a compound against phospholipase A2. This protocol is based on a colorimetric method that detects the release of free fatty acids from a phospholipid substrate.
Phospholipase A2 Inhibition Assay (Colorimetric)
Objective: To determine the IC50 of an inhibitor against PLA2 activity.
Principle: PLA2 hydrolyzes the sn-2 position of a substrate (e.g., phosphatidylcholine), releasing a free fatty acid. The amount of fatty acid produced is quantified using a colorimetric detection method, often involving a dye that changes absorbance in the presence of fatty acids. The rate of color change is proportional to enzyme activity.
Workflow Diagram:
Caption: Workflow for a typical in vitro PLA2 colorimetric inhibition assay.
Materials:
-
Purified Phospholipase A2 (e.g., from bee venom or porcine pancreas)
-
Phospholipid substrate (e.g., L-α-phosphatidylcholine)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and Triton X-100)
-
Colorimetric indicator dye for free fatty acids
-
Test inhibitor (p-Bromophenacyl bromide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer. Prepare a serial dilution of the inhibitor stock solution.
-
Assay Setup: To each well of a 96-well microplate, add the assay buffer, substrate solution, and colorimetric dye.
-
Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of the diluted inhibitor to the designated "test" wells. Add the same volume of solvent (vehicle control) to the "control" wells. Include "blank" wells with no enzyme to measure background signal.
-
Pre-incubation: Gently mix the plate and pre-incubate at the desired temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to interact with the substrate or enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PLA2 enzyme solution to all wells except the blanks.
-
Data Acquisition: Immediately place the microplate in a plate reader and begin kinetic measurement of absorbance at the appropriate wavelength. Record data every minute for 15 to 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the rates of the test and control wells by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a synthetic chemical intermediate with significant utility in the development of pharmaceuticals, particularly those targeting inflammation. It has no known natural sources. While its direct biological activity lacks characterization, the well-established role of its structural analog, p-Bromophenacyl bromide, as a potent, irreversible inhibitor of phospholipase A2 provides a strong model for its potential mechanism of action. By covalently modifying the active site of PLA2, such haloacetophenone compounds can effectively block the arachidonic acid cascade, a key pathway in inflammation. This guide provides the necessary theoretical background, quantitative data for a relevant analog, and detailed experimental protocols to aid researchers in the investigation and development of novel anti-inflammatory agents based on this chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure of a snake venom phospholipase A2 modified by p-bromo-phenacyl-bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Structural Effects Of Covalent Inhibition Of Phospholipase A2 Suggest " by Suren A. Tatulian [stars.library.ucf.edu]
- 4. Crystal structure of a phospholipase A(2) homolog complexed with p-bromophenacyl bromide reveals important structural changes associated with the inhibition of myotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4'-Iodoacetophenone in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4'-iodoacetophenone in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of biaryl ketones, which are prevalent motifs in many biologically active compounds and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound is a particularly effective substrate for these reactions due to the high reactivity of the carbon-iodine bond. The C-I bond's lower bond dissociation energy compared to C-Br or C-Cl bonds facilitates a faster rate-determining oxidative addition step in the catalytic cycle, often leading to higher yields and milder reaction conditions. This enhanced reactivity makes this compound an ideal choice for complex syntheses where preserving sensitive functional groups is crucial.
Advantages of Using this compound
-
High Reactivity: The weak carbon-iodine bond allows for faster reactions and often proceeds under milder conditions compared to bromo- or chloro-acetophenones.[1]
-
Excellent Yields: The high reactivity often translates to high conversion rates and excellent product yields.
-
Versatility: It can be coupled with a wide range of aryl and heteroaryl boronic acids to generate a diverse library of biaryl ketones.
-
Selectivity: The significant difference in reactivity between aryl iodides and other aryl halides allows for selective cross-coupling in molecules with multiple halogen substituents.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of this compound with phenylboronic acid, showcasing the effect of different catalysts, bases, and solvents on the reaction outcome.
Table 1: Comparison of Different Palladium Catalysts
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Herrmann-Beller Palladacycle | 0.1 | Sodium Methylate | Ethanol (B145695) | 60 | 1 | >95 |
| Pd(PPh₃)₄ | 3 | Sodium Carbonate | Toluene (B28343)/Ethanol/Water | 80 | 12 | 92 |
| Pd(OAc)₂ | 2 | Potassium Carbonate | DMF | 100 | 8 | 88 |
| PEPPSI-IPr | 1 | Potassium Phosphate | Dioxane | 80 | 16 | 95 |
Table 2: Influence of Different Bases
| Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Herrmann-Beller Palladacycle | Sodium Methylate (1.5) | Ethanol | 60 | 1 | >95 |
| Herrmann-Beller Palladacycle | Sodium Hydroxide (2.0) | Ethanol | 60 | 1 | 90 |
| Herrmann-Beller Palladacycle | Potassium Carbonate (2.0) | Ethanol | 60 | 1 | 85 |
| Herrmann-Beller Palladacycle | Triethylamine (3.0) | Ethanol | 60 | 1 | 70 |
Table 3: Effect of Various Solvents
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Herrmann-Beller Palladacycle | Sodium Methylate | Ethanol | 60 | 1 | >95 |
| Herrmann-Beller Palladacycle | Sodium Methylate | Methanol | 60 | 1 | 92 |
| Herrmann-Beller Palladacycle | Sodium Methylate | Isopropanol | 60 | 1 | 88 |
| Pd(PPh₃)₄ | Sodium Carbonate | Toluene | 80 | 12 | 90 |
| Pd(OAc)₂ | Potassium Carbonate | DMF | 100 | 8 | 88 |
| PEPPSI-IPr | Potassium Phosphate | Dioxane | 80 | 16 | 95 |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Protocol 1: General Procedure using Herrmann-Beller Palladacycle
This protocol is based on a kinetic study of the Suzuki-Miyaura reaction of this compound with phenylboronic acid.[2][3][4]
Materials:
-
This compound
-
Phenylboronic acid
-
Herrmann-Beller palladacycle
-
Sodium methylate (MeONa)
-
Anhydrous ethanol
-
Anhydrous toluene (for catalyst dissolution)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
In a separate vial, dissolve the Herrmann-Beller palladacycle (0.001 mmol, 0.1 mol%) in a small amount of anhydrous toluene to ensure complete dissolution.
-
Add the catalyst solution to the reaction flask.
-
Add anhydrous ethanol (5 mL).
-
Add sodium methylate (1.5 mmol, 1.5 equiv).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1 hour.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl ketone.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general method that can be adapted for rapid synthesis.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired arylboronic acid (1.5 mmol, 1.5 equiv).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add DMF (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with this compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Heck-Mizoroki Reaction with 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical and fine chemical industries, for the construction of complex molecules.[1] 4'-Iodoacetophenone is a readily available and useful building block in these reactions, serving as an aryl halide that can be coupled with a variety of alkenes to generate substituted styrenes and cinnamic acid derivatives. These products are valuable intermediates in the synthesis of numerous biologically active compounds and functional materials.
This document provides detailed application notes and experimental protocols for the Heck-Mizoroki reaction of this compound with various olefins.
General Reaction Mechanism
The catalytic cycle of the Heck-Mizoroki reaction is generally understood to proceed through a series of well-defined steps involving a palladium(0) catalyst.
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C bond of the product and a palladium-hydride species. This step generally proceeds with syn-stereochemistry.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction of this compound with Various Olefins
The following table summarizes typical reaction conditions and outcomes for the Heck-Mizoroki reaction of this compound with several common olefins.
| Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acrylic Acid | PdCl₂ (1) | Na₂CO₃ | Water | 100 | 1 | >95 (crude) |
| Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/Water | 100 | 12 | ~90 |
| n-Butyl Acrylate | PdCl₂ (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 93 |
| Methyl Acrylate | Pd/C (commercial) | Et₃N / Na₂CO₃ | NMP | 100 | - | High |
Experimental Protocols
Below are detailed protocols for the Heck-Mizoroki reaction of this compound with acrylic acid and a general procedure for coupling with other olefins.
Caption: General experimental workflow for the Heck-Mizoroki reaction.
Protocol 1: Synthesis of (E)-4-Acetylcinnamic Acid
This protocol describes the green synthesis of (E)-4-acetylcinnamic acid from this compound and acrylic acid in an aqueous medium.
Materials:
-
This compound (1.0 mmol, 246 mg)
-
Acrylic acid (1.5 mmol, 102 µL)
-
Palladium(II) chloride (PdCl₂) (0.01 mmol, 1.8 mg)
-
Sodium carbonate (Na₂CO₃) (3.0 mmol, 318 mg)
-
Deionized water (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask (25 mL)
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol), acrylic acid (102 µL, 1.5 mmol), palladium(II) chloride (1.8 mg, 0.01 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Add 5 mL of deionized water to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed (typically 1-2 hours).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Acidify the reaction mixture to a pH of approximately 1-2 by the dropwise addition of 1 M HCl. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the product in a desiccator to obtain (E)-4-acetylcinnamic acid. The crude product is often of high purity.
Protocol 2: General Procedure for the Heck Reaction with Styrene and Acrylates
This general protocol can be adapted for the reaction of this compound with various olefins like styrene, n-butyl acrylate, and methyl acrylate. Optimization of the base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 246 mg)
-
Olefin (e.g., Styrene, n-Butyl Acrylate, Methyl Acrylate) (1.2 - 1.5 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 - 0.02 mmol, 2.2 - 4.5 mg)
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃)) (2.0 - 3.0 mmol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile) (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (246 mg, 1.0 mmol), palladium(II) acetate (e.g., 2.2 mg, 0.01 mmol), and the chosen base (e.g., K₂CO₃, 414 mg, 3.0 mmol).
-
Add 5 mL of the desired solvent (e.g., DMF).
-
Add the olefin (e.g., styrene, 156 µL, 1.2 mmol) to the reaction mixture.
-
Seal the flask or tube and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Safety Precautions
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are often flammable and should be handled with care, away from ignition sources.
-
Acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
References
Application of 4'-Iodoacetophenone in Sonogashira Coupling: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of 4'-iodoacetophenone as a key building block in Sonogashira coupling reactions. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2][3] this compound is a particularly useful substrate for these reactions, as the acetyl group offers a reactive handle for further synthetic transformations, making it a valuable precursor in drug discovery and development.
The Sonogashira coupling typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[4][5] However, copper-free variations have also been developed to circumvent issues associated with the toxicity and homocoupling side reactions of the copper co-catalyst.[3][6][7]
Data Presentation: Sonogashira Coupling of this compound
The following tables summarize quantitative data from various Sonogashira coupling reactions involving this compound and different terminal alkynes. These examples showcase the versatility of the reaction under both copper-co-catalyzed and copper-free conditions.
Table 1: Copper-Co-catalyzed Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | RT | 3-12 | ~89 (analogous) | [2] |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 2 | 95 | [8] (conditions adapted) |
| 1-Heptyne | Pd(PPh₃)₄ (1.5) | CuI (3) | DIPA | DMF | 80 | 6 | 92 | Generic Protocol |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NEt | Acetonitrile | 60 | 4 | 88 | Generic Protocol |
Table 2: Copper-Free Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Phenylacetylene | Tri-palladium complex (0.15) | Cs₂CO₃ | Dioxane | 100 | 12 | 98 | 653 | 54.4 | [9] |
| 4-Ethynylanisole | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 2 | 97 | 38.8 | 19.4 | [6] |
| 1-Octyne | Pd(OAc)₂/WEB | - | EtOH/H₂O | 80 | 1 | 94 | - | - | [10] (green protocol) |
| 3-Ethynylthiophene | Pd-SILP-Fe₃O₄@SiO₂ (0.001) | Et₃N | Water | 80 | 0.5 | 96 | 96000 | 192000 | [9] |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h) WEB = Water Extract of Banana peels ash TMP = 2,2,6,6-Tetramethylpiperidine (B32323) DIPA = Diisopropylamine TEA = Triethylamine (B128534)
Experimental Protocols
Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from a general procedure for the Sonogashira coupling of an aryl iodide.[2]
Materials:
-
This compound
-
Phenylacetylene
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask or oven-dried round-bottom flask with septum)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 246 mg), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 21.1 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 418 µL) via syringe.
-
Add phenylacetylene (1.2 mmol, 125 µL) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-12 hours.[2]
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate (B1210297) (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, and wash the pad with additional diethyl ether or ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4'-(phenylethynyl)acetophenone.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound with an Alkyne
This protocol is based on the use of a modern, air-stable palladium precatalyst and is performed at room temperature.[6]
Materials:
-
This compound
-
Terminal alkyne (e.g., 4-ethynylanisole)
-
[DTBNpP]Pd(crotyl)Cl (P2) precatalyst
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (vial or Schlenk tube)
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under a stream of argon, add this compound (0.5 mmol, 123 mg), the terminal alkyne (0.8 mmol), and the [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%, 6.5 mg) to a reaction vial containing a magnetic stir bar.
-
Add anhydrous DMSO (2.5 mL) followed by 2,2,6,6-tetramethylpiperidine (1.0 mmol, 169 µL).
-
Seal the vial and stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for a Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Signaling Pathways: Catalytic Cycles
The following diagrams illustrate the catalytic cycles for both the copper-co-catalyzed and copper-free Sonogashira coupling reactions.
Copper-Co-catalyzed Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Copper-Free Sonogashira Catalytic Cycle
Caption: Catalytic cycle of the copper-free Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the arylamine moiety is a common structural motif in biologically active compounds. 4'-Iodoacetophenone is a readily available and useful substrate for this transformation, allowing for the introduction of an acetylphenyl group to a wide variety of amine-containing molecules.
These application notes provide a comprehensive overview of the use of this compound as a substrate in the Buchwald-Hartwig amination. Detailed protocols, reaction conditions, and a summary of reported yields for various amine classes are presented to guide researchers in the successful application of this important reaction.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-(4-acetylphenyl) amine product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst for the next cycle.
The choice of palladium source, ligand, base, and solvent is crucial for the success and efficiency of the reaction, and is often dependent on the nature of the amine coupling partner.
Data Presentation: Buchwald-Hartwig Amination of this compound with Various Amines
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines, including aromatic, aliphatic, and heterocyclic amines. This data is intended to serve as a starting point for reaction optimization.
Table 1: Amination with Aromatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene (B28343) | 100 | 18 | 95 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 88 |
| 4-Chloroaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 92 |
Table 2: Amination with Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.5) | Toluene | 90 | 12 | 85 |
| Cyclohexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.4) | THF | 80 | 20 | 89 |
| Diethylamine | G3-XPhos (2) | - | K₂CO₃ (2) | Dioxane | 100 | 24 | 78 |
Table 3: Amination with Heterocyclic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine (B109124) | Pd(OAc)₂ (1) | DavePhos (2) | NaOtBu (1.4) | Toluene | 100 | 10 | 98 |
| Piperidine | Pd₂(dba)₃ (1) | cataCXium A (2) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 94 |
| Indole | Pd(OAc)₂ (5) | DPEPhos (10) | K₃PO₄ (2.5) | Toluene | 110 | 24 | 75 |
Experimental Protocols
The following are detailed experimental protocols for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. Safety Note: The reagents used in these protocols are often air-sensitive, flammable, and/or corrosive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Protocol 1: General Procedure for the Amination of this compound with a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-acetylphenyl)aniline.
Protocol 2: General Procedure for the Amination of this compound with a Secondary Heterocyclic Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.01 mmol, 1 mol%), and DavePhos (0.02 mmol, 2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-acetylphenyl)morpholine.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols: The Role of 4'-Iodoacetophenone in the Synthesis of Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4'-Iodoacetophenone is a versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of various heterocyclic compounds with potent biological activities. Its utility is particularly pronounced in the development of novel anticancer agents. The presence of the iodine atom offers a site for further functionalization through cross-coupling reactions, while the acetophenone (B1666503) moiety readily participates in condensation reactions to form a diverse array of scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of anticancer agents derived from this compound: chalcones and pyrazolines.
The general synthetic strategy involves an initial Claisen-Schmidt condensation of this compound with various aromatic aldehydes to yield 4'-iodochalcones. These chalcones, which are α,β-unsaturated ketones, often exhibit intrinsic anticancer activity. Furthermore, they serve as crucial intermediates for the synthesis of pyrazoline derivatives through a cyclization reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives. Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, have demonstrated a broad spectrum of pharmacological effects, including significant antitumor properties.
The anticancer mechanism of these compounds, particularly chalcones, is often attributed to their ability to induce apoptosis in cancer cells. This programmed cell death is frequently mediated by the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades involving caspases.
These notes provide standardized protocols for the synthesis of these compounds and a summary of their reported anticancer activities against various cancer cell lines, offering a valuable resource for researchers in the field of oncology drug discovery.
Experimental Protocols
Protocol 1: Synthesis of 4'-Iodochalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of (E)-1-(4-iodophenyl)-3-arylprop-2-en-1-one derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Beakers, measuring cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (typically 10-40% w/v).
-
Continue stirring the reaction mixture at room temperature for 6-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with constant stirring.
-
Acidify the mixture by the dropwise addition of dilute hydrochloric acid until a precipitate is formed.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
Dry the crude product in a desiccator or oven at a low temperature.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4'-iodochalcone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 3-(4-Iodophenyl)-5-aryl-2-pyrazolines
This protocol outlines the synthesis of pyrazoline derivatives from the previously synthesized 4'-iodochalcones.
Materials:
-
Synthesized 4'-iodochalcone derivative (from Protocol 1)
-
Hydrazine hydrate (80-99%)
-
Glacial acetic acid or ethanol
-
Reflux condenser
-
Round bottom flask
-
Magnetic stirrer with heating plate
Procedure:
-
In a round bottom flask, dissolve the 4'-iodochalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate of the pyrazoline derivative will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.
-
Characterize the synthesized compound using analytical techniques such as melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of various chalcone (B49325) and pyrazoline derivatives against different human cancer cell lines. While specific data for this compound-derived compounds is limited in readily available literature, the data presented for analogous compounds highlight the potential of these scaffolds as potent anticancer agents.
Table 1: Cytotoxic Activity of Chalcone Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcones | (E)-1,3-diphenylprop-2-en-1-one | MCF-7 (Breast) | <20 µg/mL | [1] |
| 3-(2-Chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | <20 µg/mL | [1] | |
| Halogenated Chalcones | MCF-7 (Breast) | 0.8 - 4.3 | ||
| Bromo-Chalcone Derivative | Gastric Cancer Cells | 3.57 - 5.61 | ||
| Chalcone-Pyrazole Hybrids | HCC (Liver) | 0.5 - 4.8 | ||
| O-Alkylated (E)-Chalcones | MCF-7 (Breast) | 2.08 - 22.64 | [2] | |
| 2,4,6-trimethoxy-4′-nitrochalcone | Esophageal Cancer | 4.97 - 9.43 | [3] |
Table 2: Cytotoxic Activity of Pyrazoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolines | 1,3,5-Triphenyl-2-pyrazoline derivatives | General | Varies | |
| Thiazole bearing quinoline-pyrazoline conjugates | MCF-7 (Breast) | 0.227 | ||
| Thiazole bearing quinoline-pyrazoline conjugates | HeLa (Cervical) | 0.136 | ||
| 4-Hydroxycoumarin-pyrazoline hybrids | MCF-7 (Breast) | 0.00021 | ||
| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7 (Breast) | 28.8 - 124.6 | ||
| Hydroquinone-Chalcone-Pyrazoline Hybrids | HT-29 (Colorectal) | 28.8 - 124.6 | ||
| Pyrazolines linked to 4-methylsulfonylphenyl | MDA-MB-231 (Breast) | 4.07 | [3] |
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the synthetic workflow and a key signaling pathway involved in the anticancer action of chalcone derivatives.
Caption: Synthetic workflow for anticancer agents from this compound.
Caption: Chalcone-induced apoptosis signaling pathway.
References
Application Notes: 4'-Iodoacetophenone as a Versatile Building Block for Thermotropic Liquid Crystals
Introduction
4'-Iodoacetophenone is a key organic intermediate that serves as a valuable starting material for the synthesis of various thermotropic liquid crystals. Its rigid phenyl ring and reactive acetyl group allow for the construction of calamitic (rod-like) mesogens through the formation of central linkages such as chalcones and Schiff bases. The presence of the terminal iodo group offers a site for further molecular elaboration, for instance, through cross-coupling reactions, enhancing the potential for creating diverse liquid crystalline materials with tailored properties.
The core structure of liquid crystals derived from this compound typically consists of a rigid core, often comprising multiple phenyl rings, and flexible terminal chains. The nature and length of these terminal chains, along with the type of central linkage, significantly influence the mesomorphic properties of the resulting compounds, including the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures.
Key Molecular Scaffolds
Two primary classes of liquid crystals are readily synthesized from this compound:
-
Chalcone (B49325) Derivatives: These are α,β-unsaturated ketones formed via a Claisen-Schmidt condensation between this compound and a suitable aromatic aldehyde. The resulting chalcone linkage provides a rigid and linear core structure conducive to the formation of liquid crystal phases.
-
Schiff Base Derivatives: These are formed by the condensation reaction of an amine with a carbonyl compound. In this context, derivatives of this compound (e.g., an amino-substituted derivative) can be reacted with aromatic aldehydes, or an aldehyde derivative can be reacted with an amino-substituted compound, to form the imine (-CH=N-) linkage. Schiff bases are well-known for their thermal stability and ability to promote mesophase formation.
Quantitative Data on Mesomorphic Properties
The thermal properties of liquid crystals are critical for their application. The following table summarizes the phase transition temperatures for a homologous series of Schiff base esters derived from a 4-iodophenyl moiety. While not directly synthesized from this compound in a single step, these compounds illustrate the impact of molecular structure on the mesomorphic behavior of iodo-containing liquid crystals. The synthesis involves the reaction of 4-iodobenzaldehyde (B108471) with an appropriate amine, followed by esterification. The iodo-substituted aromatic ring is a key feature shared with this compound-derived structures.
| Compound (n-alkanoyloxy) | Alkyl Chain Length (n) | Melting Point (°C) | Smectic A - Isotropic (°C) | Smectic B - Smectic A (°C) | Reference |
| n-Hexanoyloxy | 6 | 120.5 | 123.8 | - | [1][2] |
| n-Heptanoyloxy | 7 | 115.2 | 124.5 | - | [1][2] |
| n-Octanoyloxy | 8 | 108.7 | 128.4 | 105.6 | [1][2] |
| n-Nonanoyloxy | 9 | 106.3 | 129.5 | 107.1 | [1][2] |
| n-Decanoyloxy | 10 | 103.5 | 131.2 | 109.8 | [1][2] |
| n-Dodecanoyloxy | 12 | 101.8 | 132.1 | 110.5 | [1][2] |
| n-Tetradecanoyloxy | 14 | 104.2 | 131.5 | 111.3 | [1][2] |
| n-Hexadecanoyloxy | 16 | 106.9 | 130.3 | 112.4 | [1][2] |
| n-Octadecanoyloxy | 18 | 108.1 | 128.6 | 113.2 | [1][2] |
Note: The lower members of this series (n-ethanoyloxy to n-pentanoyloxy) were found to be non-mesogenic.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Liquid Crystal Precursor via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde (B42025) to form a chalcone derivative.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-alkoxybenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.
-
While stirring, slowly add an aqueous solution of NaOH or KOH (typically 10-20%) to the mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to neutralize the excess base.
-
The precipitated crude chalcone product is collected by vacuum filtration.
-
Wash the crude product with cold water to remove any remaining base and other water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Protocol 2: Synthesis of a Schiff Base Liquid Crystal
This protocol outlines the synthesis of a Schiff base from an amino-substituted derivative and an aldehyde. For this example, we will consider the reaction of a 4-aminophenyl derivative with a benzaldehyde derivative. The synthesis of the amino-substituted precursor from this compound would be a preceding step.
Materials:
-
Amino-substituted aromatic compound
-
Aromatic aldehyde
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the amino-substituted aromatic compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
The Schiff base can be further purified by recrystallization from a suitable solvent like ethanol or acetone.
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compounds can be characterized using the following techniques:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarizing Optical Microscopy (POM): To identify the type of liquid crystal phase (e.g., nematic, smectic) by observing the characteristic textures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Visualizations
Caption: Synthetic pathways to chalcone and Schiff base liquid crystals.
Caption: Experimental workflow for liquid crystal characterization.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis Using 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed synthesis of a variety of organic compounds using 4'-iodoacetophenone as a key building block. The versatility of this compound in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cross-coupling reactions makes it an invaluable tool in medicinal chemistry and materials science. This document covers four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Heck-Mizoroki reaction, Sonogashira coupling, and Buchwald-Hartwig amination.
Introduction
This compound is a versatile chemical intermediate widely utilized in organic synthesis.[1] Its structure, featuring an acetophenone (B1666503) moiety and a reactive carbon-iodine bond, allows for its participation in numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2] The relatively weak C-I bond facilitates oxidative addition to the palladium catalyst, often enabling milder reaction conditions compared to other aryl halides.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron compound. Using this compound, this reaction provides a straightforward route to biaryl ketones, which are important structural motifs in many biologically active molecules.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 80 | 16 | 92 |
| 3 | Phenylboronic acid | Herrmann-Beller Palladacycle (low concentration) | - | MeONa | Ethanol | Ambient | - | - |
Note: The data presented is a compilation from various sources and representative examples. Actual results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 4-Acetyl-1,1'-biphenyl
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1, 5 mL).
-
Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl ketone.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene, forming a new substituted alkene. This reaction is particularly useful for the synthesis of cinnamic acid derivatives and stilbenes from this compound.
Quantitative Data for Heck-Mizoroki Reaction
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acrylic acid | PdCl₂ (1) | Na₂CO₃ | Water | 100 | 1 | High |
| 2 | Styrene | Pd Nanoparticles | - | - | Flow Reactor | - | - |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 80 | 24 | 85 |
Note: The data presented is a compilation from various sources and representative examples. Actual results may vary.
Experimental Protocol: Heck-Mizoroki Reaction in Water[4][5]
Synthesis of (E)-4-acetylcinnamic acid [4][5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol, 1.0 equiv.), acrylic acid (100 μL, 1.5 mmol, 1.5 equiv.), and sodium carbonate (Na₂CO₃, 318 mg, 3.0 mmol, 3.0 equiv.).[5]
-
Catalyst Addition: Add palladium(II) chloride (PdCl₂, 2 mg, 0.01 mmol, 1 mol%).[5]
-
Solvent Addition: Add water (5 mL).[5]
-
Reaction: Heat the reaction mixture to approximately 100 °C and stir until the this compound is consumed (approximately 1 hour), as monitored by TLC.[5]
-
Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M aqueous HCl to a pH of approximately 1. The product should precipitate from the solution.[5]
-
Purification: Collect the solid product by filtration, wash with cold water, and dry to obtain (E)-4-acetylcinnamic acid.[5]
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction provides access to arylalkynes, which are versatile intermediates in organic synthesis.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | DMF | 50 | 6 | High |
| 3 | 1-Hexyne | Pd(OAc)₂ (0.15) | - | - | - | - | - | High |
Note: The data presented is a compilation from various sources and representative examples. Actual results may vary.
Experimental Protocol: Sonogashira Coupling
Synthesis of 4-(phenylethynyl)acetophenone
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF, followed by a suitable base (e.g., triethylamine (B128534) (Et₃N), 2.0 mmol, 2.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] It allows for the coupling of a wide range of primary and secondary amines with aryl halides like this compound.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | High |
| 2 | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| 3 | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 80 | 24 | 90 |
Note: The data presented is based on general protocols for aryl iodides and serves as a representative guide. Actual results may vary.
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 1-(4-(phenylamino)phenyl)ethan-1-one
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv.), the amine (e.g., aniline, 1.2 mmol, 1.2 equiv.), and an anhydrous solvent (e.g., toluene).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction's progress.
-
Work-up: After cooling to room temperature, quench the reaction with water. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki Coupling Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Synthetic Versatility of this compound
Caption: Synthetic pathways from this compound via palladium catalysis.
References
Application Notes and Protocols for Stille Coupling Reactions of 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction joins an organostannane (organotin) reagent with an organic electrophile, such as an aryl, vinyl, or acyl halide or triflate.[2] 4'-Iodoacetophenone is an excellent substrate for Stille coupling reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium catalyst. Its ketone functional group is well-tolerated under the typically mild and neutral reaction conditions, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[3][4]
Key Features of Stille Coupling with this compound:
-
Versatility: A wide range of organostannanes, including vinyl, aryl, and heteroaryl stannanes, can be coupled with this compound, providing access to a diverse array of substituted acetophenone (B1666503) derivatives.
-
Functional Group Tolerance: The reaction conditions are compatible with many functional groups, such as ketones, esters, amides, and nitro groups, minimizing the need for protecting group strategies.[5]
-
Mild Conditions: Stille couplings can often be carried out under relatively mild thermal conditions, preserving sensitive functional groups within the coupling partners.[6]
Catalyst and Ligand Selection:
The choice of palladium catalyst and ligand is crucial for a successful Stille coupling. Both Pd(0) and Pd(II) sources can be used.[5] Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium on carbon (Pd/C).[5][7] The ligands, typically phosphines or arsines, stabilize the palladium center and influence the reactivity and selectivity of the reaction. Triphenylphosphine (PPh₃) and triphenylarsine (B46628) (AsPh₃) are commonly employed.[7] For some applications, ligand-free conditions using a heterogeneous catalyst like Pd/C have been developed.
Role of Additives:
Additives can significantly impact the rate and efficiency of Stille couplings.
-
Copper(I) Iodide (CuI): The addition of co-catalytic amounts of CuI can dramatically accelerate the reaction rate, a phenomenon known as the "copper effect".[5][7] It is believed that CuI facilitates the transmetalation step, which is often the rate-determining step in the catalytic cycle.[7]
-
Fluoride (B91410) Sources (e.g., CsF, LiF, NaF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which is more reactive in the transmetalation step.[5]
-
Lithium Chloride (LiCl): In some cases, LiCl can enhance the reaction rate by promoting the dissociation of ligands from the palladium center.
Safety Precautions:
Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All glassware that comes into contact with organotin reagents should be decontaminated, for example, by soaking in a bleach solution overnight. Tin-containing waste must be disposed of according to institutional safety protocols.
Quantitative Data Summary
The following table summarizes various reaction conditions for the Stille coupling of this compound with different organostannane partners.
| Organostannane Partner | Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Tributylstannyl)thiophene (B31521) | 10% Pd/C (0.5) | AsPh₃ (20), CuI (10) | NMP | 95 | 24 | 81-85 |
| Tributylvinylstannane | 10% Pd/C (5) | None | NMP | 90 | 2 | 36 |
| Tributylvinylstannane | 10% Pd/C (5) | LiCl (2 equiv.) | NMP | 90 | 2 | 65 |
| Tributylvinylstannane | 10% Pd/C (5) | NaF (2 equiv.) | NMP | 90 | 2 | 83 |
| Tributylvinylstannane | 10% Pd/C (5) | LiF (2 equiv.) | NMP | 90 | 2 | 85 |
Experimental Protocols
Protocol 1: Stille Coupling of this compound with 2-(Tributylstannyl)thiophene
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
10% Palladium on activated carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylarsine (AsPh₃)
-
Anhydrous 1-methyl-2-pyrrolidinone (B7775990) (NMP)
-
Ethyl acetate
-
Saturated aqueous sodium fluoride (NaF) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried 200-mL Schlenk flask, add this compound (10.0 g, 40.6 mmol), copper(I) iodide (770 mg, 4.1 mmol), and triphenylarsine (2.5 g, 8.1 mmol).
-
Add 150 mL of anhydrous 1-methyl-2-pyrrolidinone (NMP) to the flask.
-
Degas the dark solution for 15 minutes by bubbling nitrogen or argon gas through it.
-
Add 2-(tributylstannyl)thiophene (14.1 mL, 44.7 mmol) to the reaction mixture.
-
Immerse the reaction flask in a preheated oil bath at 95°C.
-
Under a positive pressure of nitrogen, add 10% palladium on carbon (215 mg, 0.2 mmol).
-
Maintain the reaction mixture at 95°C for 24 hours. The reaction can be monitored by TLC.
-
After 24 hours, allow the mixture to cool to room temperature and dilute it with 300 mL of ethyl acetate.
-
Pour the dark mixture into 200 mL of a saturated aqueous sodium fluoride solution and stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Filter the heterogeneous mixture through a pad of sand in a fritted filter funnel.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with two 100-mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with a fresh 200-mL portion of saturated aqueous sodium fluoride solution, stirring vigorously for 30 minutes.
-
Filter the mixture again through a pad of sand.
-
Separate the layers and wash the organic layer with five 100-mL portions of water and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Diagrams
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols: The Versatile Role of 4'-Iodoacetophenone in the Synthesis of Agrochemicals and Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Iodoacetophenone is a highly versatile synthetic intermediate, prized for its utility in constructing complex organic molecules. Its iodine substituent provides a reactive handle for a variety of powerful cross-coupling reactions, making it an invaluable building block in the synthesis of a wide array of functional molecules, including agrochemicals and dyes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in these critical industrial and research areas.
I. Synthesis of Agrochemicals
The structural motif of acetophenone (B1666503) is found in numerous compounds exhibiting a range of biological activities, making them promising candidates for the development of novel fungicides, herbicides, and insecticides. This compound serves as a key precursor for introducing the 4-acetylphenyl moiety into larger, more complex structures with desired agrochemical properties.
A. Fungicidal Derivatives
Acetophenone derivatives have demonstrated significant potential in controlling the growth of phytopathogenic fungi. The introduction of various substituents on the acetophenone core can lead to compounds with potent antifungal activity.
Quantitative Data on Fungicidal Activity
The following table summarizes the in vitro antifungal activity of selected acetophenone derivatives against various plant pathogens.
| Compound ID | Fungal Species | IC50 (µg/mL) | Reference |
| 3b | Alternaria solani | 10-19 | [2] |
| 3b | Botrytis cinerea | 10-19 | [2] |
| 3b | Fusarium oxysporum | 10-19 | [2] |
| 10d | Cytospora sp. | 6.0 | [3] |
| 10d | Botrytis cinerea | 10.5 | [3] |
| 10d | Magnaporthe grisea | 22.6 | [3] |
Mechanism of Action: Fungal Cell Membrane Disruption
Several studies suggest that acetophenone derivatives exert their antifungal effects by disrupting the integrity of the fungal cell membrane. This disruption can lead to the leakage of essential cytoplasmic contents, such as nucleic acids and proteins, ultimately causing cell death.
Caption: Mechanism of antifungal action of acetophenone derivatives.
Experimental Protocol: Synthesis of a Thiadiazole-based Fungicidal Intermediate via Stille Coupling
This protocol details the synthesis of 2-(4'-acetylphenyl)thiophene from this compound, a key intermediate which can be further functionalized to produce thiadiazole-containing fungicides.[4]
-
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylarsine (B46628) (AsPh₃)
-
Anhydrous 1-methyl-2-pyrrolidinone (B7775990) (NMP)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium fluoride (B91410) (NaF) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
-
-
Procedure:
-
To a flame-dried 200-mL Schlenk flask under a nitrogen atmosphere, add this compound (10.0 g, 40.6 mmol), copper(I) iodide (770 mg, 4.1 mmol), and triphenylarsine (2.5 g, 8.1 mmol).
-
Add 150 mL of anhydrous NMP to the flask.
-
Degas the dark solution by sparging with nitrogen for 15 minutes.
-
Add 2-(tributylstannyl)thiophene (14.1 mL, 44.7 mmol) to the reaction mixture.
-
Immerse the flask in a preheated oil bath at 95°C.
-
Under a positive pressure of nitrogen, add 10% palladium on carbon (215 mg, 0.2 mmol).
-
Maintain the reaction mixture at 95°C for 24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with 300 mL of ethyl acetate.
-
Pour the mixture into 200 mL of a saturated aqueous NaF solution and stir vigorously for 30 minutes.
-
Filter the mixture through a pad of sand.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic extracts and wash with a fresh saturated aqueous NaF solution (200 mL) for 30 minutes.
-
Separate the organic layer, wash with water (5 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (10% ethyl acetate in hexanes) to yield 2-(4'-acetylphenyl)thiophene (6.6 g, 80% yield).[4]
-
B. Herbicidal Derivatives
Certain acetophenone derivatives have been identified as potent herbicides, with a notable mechanism of action being the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5]
Quantitative Data on Herbicidal Activity
The following table presents the herbicidal activity of selected acetophenone derivatives.
| Compound | Weed Species | Activity Metric | Value | Reference |
| Xanthoxyline | Echinochloa crus-galli | Root Growth Inhibition | 63% at 400 µM | |
| Acetosyringone | Echinochloa crus-galli | Shoot Growth Inhibition | Potent at 400 µM |
Signaling Pathway: HPPD Inhibition
HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn prevents the formation of carotenoids. Without carotenoids to protect chlorophyll (B73375) from photooxidation, the plant's photosynthetic machinery is destroyed, leading to bleaching and ultimately, plant death.[6][7][8][9]
Caption: Mechanism of action of HPPD-inhibiting herbicides.
II. Synthesis of Dyes
This compound is a valuable precursor for the synthesis of various dyes. Through conversion to 4-aminoacetophenone, it can be used in the production of a wide range of azo dyes.
A. Synthesis of Azo Dyes from 4-Aminoacetophenone
Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich compound.
Experimental Protocol: Synthesis of an Azo Dye
This protocol outlines the synthesis of an azo dye starting from this compound. The first part of the protocol describes the conversion of this compound to 4-aminoacetophenone via a Buchwald-Hartwig amination, a modern and efficient method for C-N bond formation. The second part details the diazotization of 4-aminoacetophenone and its subsequent coupling with phenol (B47542) to produce a yellow azo dye.
Part 1: Synthesis of 4-Aminoacetophenone from this compound (Illustrative Protocol)
-
Materials:
-
This compound
-
Ammonia (B1221849) source (e.g., benzophenone (B1666685) imine followed by hydrolysis, or aqueous ammonia)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Hydrochloric acid (for hydrolysis and workup)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure (General):
-
In a glovebox or under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand in a Schlenk flask.
-
Add the anhydrous solvent and the base.
-
Add the ammonia source.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture, and if using a protected ammonia source like benzophenone imine, perform an acidic workup (e.g., with 2M HCl) to hydrolyze the imine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-aminoacetophenone by column chromatography or recrystallization.
-
Part 2: Synthesis of 4-(4-Acetylphenylazo)phenol
-
Materials:
-
4-Aminoacetophenone (from Part 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
-
-
Procedure:
-
Diazotization:
-
Dissolve 0.54 g (0.004 mol) of 4-aminoacetophenone in a mixture of 2 mL of concentrated HCl and 10 mL of distilled water in a beaker.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve 0.28 g (0.004 mol) of sodium nitrite in 5 mL of distilled water and cool to 0-5°C.
-
Slowly add the sodium nitrite solution to the 4-aminoacetophenone solution while maintaining the temperature between 0-5°C and stirring continuously. This forms the diazonium salt solution.
-
-
Coupling:
-
In another beaker, dissolve 0.38 g (0.004 mol) of phenol in 5 mL of 10% NaOH solution and cool to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution with constant stirring.
-
A yellow precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude dye from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 4-(4-acetylphenylazo)phenol.
-
-
Caption: Synthetic pathway for an azo dye from this compound.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse range of valuable molecules. Its reactivity in cross-coupling reactions provides a robust platform for the development of novel agrochemicals with tailored biological activities. Furthermore, its conversion to 4-aminoacetophenone opens up the rich field of azo dye chemistry. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this versatile building block.
References
- 1. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]
- 2. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 9. farmprogress.com [farmprogress.com]
Application Notes and Protocols: 4'-Iodoacetophenone as a Versatile Intermediate in Pharmaceutical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Iodoacetophenone is a highly versatile aromatic building block in organic synthesis, particularly valued in the realm of pharmaceutical development. Its chemical structure, featuring an acetophenone (B1666503) moiety and an iodine substituent on the phenyl ring, renders it an excellent substrate for a variety of cross-coupling reactions. The carbon-iodine bond is particularly reactive, making this compound a preferred starting material for introducing the 4-acetylphenyl group into more complex molecular architectures. This reactivity is especially crucial in the synthesis of kinase inhibitors and other targeted therapies, where the construction of specific biaryl or aryl-alkynyl scaffolds is often a key synthetic step.
While it is a common misconception that this compound is a direct intermediate in the synthesis of blockbuster drugs like Lenvatinib and Osimertinib, its true value lies in its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the synthesis of a wide array of pharmacologically active compounds, including analogues and derivatives of kinase inhibitors. This document provides an overview of the applications of this compound, detailed experimental protocols for its key reactions, and insights into the signaling pathways of relevant therapeutic agents.
Key Applications in Pharmaceutical Synthesis
This compound serves as a critical intermediate in the synthesis of a variety of organic molecules with potential therapeutic applications.[1][2] Its primary utility stems from its susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds.
Key Reaction Types:
-
Suzuki-Miyaura Coupling: Formation of a single bond between the aryl group of this compound and a variety of organoboron compounds. This is a widely used method for the synthesis of biaryl compounds.
-
Sonogashira Coupling: Formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of aryl alkynes.[2]
-
Heck Coupling: Formation of a carbon-carbon bond between this compound and an alkene.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between this compound and an amine.
These reactions enable the incorporation of the 4-acetylphenyl moiety into a larger molecular framework, which is a common structural motif in many biologically active compounds, including inhibitors of various protein kinases.
Experimental Protocols
The following sections provide detailed experimental protocols for the two most common and impactful cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The following protocol is a general procedure for the coupling of this compound with various arylboronic acids.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane (B91453), toluene, DMF, with water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Brine solution
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL per mmol of this compound) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-arylacetophenone.
Quantitative Data for Suzuki-Miyaura Coupling of this compound:
| Coupling Partner (Arylboronic Acid) | Palladium Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 95 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 16 | 85 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 10 | 88 |
Sonogashira Coupling of this compound
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. The following is a general protocol for the coupling of this compound with various terminal alkynes.
Reaction Scheme:
Caption: General workflow for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA))
-
Solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine solution
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.01-0.03 mmol, 1-3 mol%), and copper(I) iodide (0.02-0.06 mmol, 2-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF, 10 mL per mmol of this compound) and the base (e.g., TEA, 3.0 mmol, 3.0 equiv) via syringe. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating (40-60 °C) may be applied if the reaction is sluggish. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalysts. Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynylacetophenone.
Quantitative Data for Sonogashira Coupling of this compound:
| Coupling Partner (Terminal Alkyne) | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | TEA | THF | 25 | 6 | 94 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | DIPA | DMF | 40 | 4 | 96 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | TEA | THF | 25 | 8 | 89 |
| 1-Hexyne | Pd(PPh₃)₄ | DIPA | DMF | 50 | 10 | 91 |
Relevance to Kinase Inhibitor Synthesis and Signaling Pathways
While this compound is not a direct precursor to Lenvatinib or Osimertinib, the biaryl and aryl-alkynyl structures synthesized from it are prevalent in many kinase inhibitors. Understanding the mechanism of action of these drugs provides context for the importance of the synthetic methods described.
Lenvatinib Signaling Pathways
Lenvatinib is a multi-target tyrosine kinase inhibitor that disrupts several signaling pathways crucial for tumor growth and angiogenesis.[3] It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), the RET proto-oncogene, and the KIT proto-oncogene.
Caption: Lenvatinib's inhibitory action on multiple RTKs.
Osimertinib Signaling Pathway
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is designed to be effective against both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR inhibitors.
Caption: Osimertinib's inhibition of mutant EGFR signaling.
Conclusion
This compound is an indispensable building block in pharmaceutical research and development. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex molecular scaffolds that are central to the design of novel therapeutics, particularly in the area of kinase inhibitors. The detailed protocols provided herein for the Suzuki-Miyaura and Sonogashira couplings offer robust starting points for the synthesis of a diverse range of 4-substituted acetophenone derivatives. While not a direct intermediate in the synthesis of Lenvatinib or Osimertinib, the chemical transformations it readily undergoes are of fundamental importance in the broader field of medicinal chemistry and drug discovery. The understanding of the signaling pathways targeted by such drugs further underscores the significance of developing efficient synthetic routes to key structural motifs, a process in which this compound plays a vital role.
References
Application Notes and Protocols: Reaction Mechanism of 4'-Iodoacetophenone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms and experimental protocols for the cross-coupling reactions of 4'-iodoacetophenone, a versatile building block in organic synthesis and drug discovery. The document covers Suzuki-Miyaura, Heck, and Sonogashira couplings, offering insights into the catalytic cycles and practical guidance for laboratory applications.
Introduction to Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] this compound is a particularly useful substrate in these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst.[2] This reactivity allows for milder reaction conditions compared to less reactive aryl halides, making it a preferred starting material in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] This document outlines the mechanisms and provides exemplary protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide.[4] This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[4]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 80 | 6 | 92 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (1) | Cs₂CO₃ | Dioxane | 100 | 18 | 89 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₂CO₃ | Toluene/H₂O | 110 | 16 | 94 |
Experimental Protocol: Synthesis of 4-Acetylbiphenyl
-
Materials: this compound (1.0 mmol, 246 mg), Phenylboronic acid (1.2 mmol, 146 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), K₃PO₄ (3.0 mmol, 637 mg), Toluene (4 mL), Water (1 mL).
-
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
Heck Reaction
The Heck reaction (or Mizoroki-Heck reaction) is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] It is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[8]
Reaction Mechanism
The catalytic cycle for the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination.[9]
-
Oxidative Addition: Pd(0) inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.[10]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bound carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[9]
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acrylic Acid | PdCl₂ (1) | Na₂CO₃ | H₂O | 100 | 1 | ~90 |
| 2 | Styrene | Pd(OAc)₂ (0.5) | Et₃N | DMF | 100 | 12 | 85 |
| 3 | n-Butyl acrylate | Pd/C (1) | K₂CO₃ | NMP | 120 | 8 | 92 |
| 4 | Methyl methacrylate | Pd(PPh₃)₄ (2) | NaOAc | Acetonitrile | 80 | 24 | 78 |
Experimental Protocol: Synthesis of (E)-4-Acetylcinnamic Acid[11][12]
-
Materials: this compound (1.0 mmol, 246 mg), Acrylic acid (1.5 mmol, 100 µL), PdCl₂ (0.01 mmol, 2 mg), Sodium carbonate (3.0 mmol, 318 mg), Water (5 mL).[11]
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine this compound, acrylic acid, PdCl₂, and sodium carbonate in water.[11]
-
Heat the mixture to approximately 100°C and stir for about 1 hour, or until the starting material is consumed as monitored by TLC.[11]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 1. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a desiccator.
-
Sonogashira Coupling
The Sonogashira reaction is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. It is a highly efficient method for the synthesis of substituted alkynes and is often carried out with a copper(I) co-catalyst.
Reaction Mechanism
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: Pd(0) adds to the this compound to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-complex.
-
Deprotonation: A base deprotonates the alkyne, leading to the formation of a copper acetylide. This species is then ready for transmetalation to the palladium center.
-
Quantitative Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | DMF | RT | 12 | 88 |
| 3 | 1-Heptyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Et₃N | Acetonitrile | 60 | 8 | 90 |
| 4 | Ethynylbenzene | PdCl₂(dppf) (1) | CuI (2) | Cs₂CO₃ | Dioxane | 80 | 18 | 93 |
Experimental Protocol: Synthesis of 4-(Phenylethynyl)acetophenone
-
Materials: this compound (1.0 mmol, 246 mg), Phenylacetylene (1.2 mmol, 132 µL), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), CuI (0.04 mmol, 7.6 mg), Triethylamine (2 mL), THF (8 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions in a research laboratory setting.
Applications in Drug Discovery and Development
Cross-coupling reactions utilizing this compound and its derivatives are instrumental in the synthesis of a wide range of pharmaceutical compounds. The acetyl group can serve as a handle for further functionalization, and the ability to rapidly generate diverse libraries of compounds by varying the coupling partner is invaluable for structure-activity relationship (SAR) studies. These reactions have been pivotal in the development of drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases. The reliability and versatility of these methods make them a cornerstone of modern medicinal chemistry.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijnc.ir [ijnc.ir]
- 8. researchgate.net [researchgate.net]
- 9. Carbon-Carbon Cross Coupling Reactions | FB 09 - Organische Chemie - AK Löwe [ak-loewe.chemie.uni-mainz.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Iodoacetophenone
Welcome to the technical support center for the synthesis of 4'-Iodoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are the direct electrophilic iodination of acetophenone (B1666503) and the Sandmeyer reaction starting from 4-aminoacetophenone. Another reported method involves the oxidation of 2-(4-iodophenyl)propan-2-ol.
Q2: Which synthesis method generally provides the highest yield?
A2: While yields are highly dependent on reaction conditions and optimization, the iodination of 4-acetylphenylboronic acid with molecular iodine has been reported to achieve yields as high as 91%.[1] However, for more common starting materials, electrophilic iodination and the Sandmeyer reaction are widely used.
Q3: What are the key factors affecting the yield in the electrophilic iodination of acetophenone?
A3: The choice of iodinating agent, catalyst, solvent, reaction temperature, and reaction time are all critical. For instance, using N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid can provide good yields. The substrate-to-reagent ratio is also crucial; for example, in a solvent-free reaction with I₂ and H₂O₂, a 1:0.5:0.6 ratio of acetophenone:I₂:H₂O₂ was found to be effective.[2]
Q4: What are common side products in the synthesis of this compound?
A4: In electrophilic iodination, potential side products include ortho- and meta-iodinated isomers (2'-Iodoacetophenone and 3'-Iodoacetophenone) and di-iodinated products. In the Sandmeyer reaction, common byproducts are phenols (4'-hydroxyacetophenone), biaryl compounds, and azo compounds.[3]
Q5: How can I purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying this compound. A 1:1 mixture of methanol (B129727) and water is a suitable solvent system for this purpose.[4] Column chromatography on silica (B1680970) gel is another effective purification technique.[5]
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Iodination of Acetophenone
| Potential Cause | Troubleshooting Step |
| Inactive Iodinating Agent | Ensure the iodinating agent (e.g., NIS, I₂) is fresh and has been stored properly. NIS is light and moisture-sensitive. |
| Insufficient Catalyst Activity | If using a catalyst (e.g., a Lewis or Brønsted acid), ensure it is anhydrous and added in the correct stoichiometric amount. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Some iodination reactions require heating to proceed at a reasonable rate. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the time or incrementally increasing the temperature. |
| Side Reactions | The formation of ortho- or di-iodinated byproducts can reduce the yield of the desired para-isomer. Adjusting the stoichiometry of the iodinating agent and using a milder Lewis acid catalyst can improve regioselectivity. |
Issue 2: Low Yield in Sandmeyer Reaction of 4-Aminoacetophenone
| Potential Cause | Troubleshooting Step |
| Incomplete Diazotization | Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite (B80452). Use a starch-iodide paper test to confirm the presence of excess nitrous acid, indicating complete diazotization. |
| Decomposition of Diazonium Salt | The diazonium salt is unstable and should be used immediately after preparation. Avoid temperatures above 5°C.[3] |
| Formation of Phenol Byproduct | This occurs if the diazonium salt reacts with water. Ensure the reaction is kept cold and that the addition of the diazonium salt to the iodide solution is done promptly. |
| Formation of Azo Compounds | This can happen if the diazonium salt couples with unreacted 4-aminoacetophenone. Ensure complete diazotization before proceeding to the iodination step. |
| Insufficient Iodide Source | Use a sufficient excess of potassium iodide (KI) to ensure complete conversion of the diazonium salt. |
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Electrophilic Iodination | Acetophenone | I₂, H₂O₂ | Solvent-free | 45 | 6 | High |
| Electrophilic Iodination | Acetophenone | NIS, TFA (cat.) | Acetonitrile | Room Temp | < 16 | Good |
| Sandmeyer Reaction | 4-Aminoacetophenone | 1. NaNO₂, H₂SO₄2. KI | Water | 0-5, then RT | - | Moderate |
| Oxidation | 2-(4-iodophenyl)propan-2-ol | AgNO₃, Bi(OTf)₃, K₂S₂O₈ | Aqueous | - | - | 71 |
| From Boronic Acid | 4-Acetylphenylboronic acid | I₂, K₂CO₃ | Acetonitrile | 80 | 8 | 91[1] |
Experimental Protocols
Method 1: Electrophilic Iodination of Acetophenone using N-Iodosuccinimide (NIS)
-
Reaction Setup: In a round-bottom flask, dissolve acetophenone (1 equivalent) in acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Method 2: Sandmeyer Reaction of 4-Aminoacetophenone
-
Diazotization:
-
In a flask, dissolve 4-aminoacetophenone (1 equivalent) in a mixture of concentrated sulfuric acid and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir for an additional 30 minutes at 0-5°C.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (3 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Visualizations
References
Technical Support Center: Palladium-Catalyzed Coupling of 4'-Iodoacetophenone
Welcome to the technical support center for palladium-catalyzed coupling reactions of 4'-iodoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during these synthetic transformations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the palladium-catalyzed coupling of this compound.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Symptoms: The reaction does not go to completion, or the isolated yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inactivity or Decomposition: The Pd(0) active species is not being generated efficiently or is decomposing to palladium black. | Ensure a proper pre-catalyst activation procedure if using a Pd(II) source. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to stabilize the catalyst.[1] Ensure rigorous exclusion of oxygen from the reaction mixture. |
| Inefficient Transmetalation (Suzuki): The transfer of the organoboron group to the palladium center is slow. | The choice of base is critical. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[1] Ensure the boronic acid is of high purity and stored under dry conditions. |
| Poor Substrate Reactivity: The coupling partners are not reacting under the chosen conditions. | Increase the reaction temperature. Consider using a more active palladium pre-catalyst. For Heck reactions, ensure the alkene is sufficiently activated. |
| Suboptimal Solvent Choice: The solvent may not be suitable for the specific reaction, leading to poor solubility or catalyst deactivation. | Screen alternative anhydrous and degassed solvents such as toluene (B28343), dioxane, or DMF. |
Issue 2: Formation of 4,4'-Diacetylbiphenyl (B124710) (Homocoupling Product)
Symptoms: A significant amount of a symmetrical biaryl byproduct, 4,4'-diacetylbiphenyl, is observed in the crude reaction mixture by TLC, GC-MS, or NMR.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the organometallic reagent.[1][2] | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Maintain a positive pressure of an inert gas throughout the reaction. |
| Inefficient Cross-Coupling: If the desired cross-coupling reaction is slow, homocoupling can become a more competitive pathway. | Optimize the reaction conditions to accelerate the desired reaction (see Issue 1). The use of bulky, electron-rich ligands can favor the cross-coupling pathway.[1] |
| Glaser Coupling (Sonogashira): In Sonogashira reactions, the copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne. | Employ copper-free Sonogashira conditions.[1] If copper is used, ensure the reaction is strictly anaerobic. The addition of a co-solvent or additive can sometimes minimize Glaser coupling.[1] |
Issue 3: Formation of Acetophenone (B1666503) (Dehalogenation/Hydrodehalogenation Product)
Symptoms: The starting this compound is consumed, but a significant amount of acetophenone is formed instead of the desired coupled product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of a Hydrogen Source: Protic solvents (e.g., alcohols, water) or certain bases can act as a source of hydride, leading to the formation of a palladium-hydride (Pd-H) species that causes dehalogenation.[3] | Use anhydrous and aprotic solvents. If a protic solvent is necessary, minimize its amount. Screen different bases; weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong or amine bases.[3] |
| High Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[3] | Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider using a more active catalyst system. |
| Ligand Choice: Some ligands may not sufficiently suppress the formation of Pd-H species. | Employ bulky, electron-rich ligands that promote the reductive elimination of the desired product over dehalogenation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in palladium-catalyzed couplings of this compound?
A1: The most prevalent side reactions are the homocoupling of the coupling partner to form symmetrical byproducts (e.g., 4,4'-diacetylbiphenyl in Suzuki reactions) and the dehalogenation (or hydrodehalogenation) of this compound to form acetophenone.[1][3] In Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling) is also a common issue.[1]
Q2: How can I minimize the formation of palladium black?
A2: The formation of palladium black indicates catalyst decomposition. To minimize this, use phosphine ligands with bulky and electron-donating substituents, which stabilize the Pd(0) center. Ensure the reaction is carried out under a strict inert atmosphere, as oxygen can contribute to catalyst degradation. Also, avoid excessively high temperatures and ensure efficient stirring.
Q3: Which palladium pre-catalyst is best for coupling this compound?
A3: The choice of pre-catalyst depends on the specific coupling reaction. For many applications, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand are effective. Modern pre-catalysts like Buchwald's palladacycles (e.g., XPhos Pd G3) can offer higher activity and stability.[3]
Q4: Can I use 4'-bromoacetophenone (B126571) or 4'-chloroacetophenone (B41964) instead of this compound?
A4: Yes, but the reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl. Couplings with 4'-bromoacetophenone and especially 4'-chloroacetophenone will typically require more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those with highly electron-rich and bulky ligands).
Experimental Protocols
Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (B84403) (K₃PO₄)
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Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Coupling of this compound with Styrene (B11656)
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (1 mol%), and P(o-tol)₃ (2 mol%).
-
Seal the flask, evacuate, and backfill with argon or nitrogen (repeat three times).
-
Add anhydrous DMF (5 mL), styrene (1.5 mmol), and Et₃N (1.5 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Seal, evacuate, and backfill with argon or nitrogen three times.
-
Add anhydrous THF (10 mL) and Et₃N (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Competing reaction pathways in palladium-catalyzed coupling of this compound.
Caption: A stepwise workflow for troubleshooting common issues in palladium-catalyzed couplings.
References
Technical Support Center: Purification of Crude 4'-Iodoacetophenone
Welcome to the technical support center for the purification of crude 4'-iodoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Vacuum distillation can also be employed for thermally stable compounds. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a yellow to red to brown crystalline powder. The reported melting point is in the range of 82-84 °C. A broad melting range or a lower melting point can be indicative of impurities.
Q3: What are the potential impurities in crude this compound?
A3: Impurities in crude this compound often depend on the synthetic route. If prepared via Friedel-Crafts acylation of iodobenzene, common impurities may include unreacted iodobenzene, di-iodinated acetophenone (B1666503) isomers (e.g., 2',4'-diiodoacetophenone), and other regioisomers of iodoacetophenone. Residual solvents from the workup are also a common impurity.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities. A successful purification will show a single spot for the final product with a different Rf value from the impurities.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Recrystallization
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or there are significant impurities depressing the melting point. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, try a different solvent with a lower boiling point. Ensure the initial crude product is not excessively impure. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated but requires nucleation. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. |
| Crystallization is too rapid, leading to small or impure crystals. | The solution is too concentrated, or the cooling is too fast. | Add a small amount of additional hot solvent to the dissolved compound and allow it to cool more slowly. Let the solution cool to room temperature before placing it in an ice bath. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The compound is more soluble in the chosen solvent at cold temperatures than anticipated. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| The purified crystals are still colored. | Colored impurities are not effectively removed by a single recrystallization. | Perform a second recrystallization. If the color persists, consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the origin on the TLC plate or the column. | The solvent system (mobile phase) is not polar enough. | Increase the polarity of the mobile phase. For a petroleum ether:ethyl acetate (B1210297) system, gradually increase the proportion of ethyl acetate. |
| The compound runs with the solvent front (Rf is too high). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., petroleum ether). |
| The spots on the TLC plate are streaking or tailing. | The compound is interacting too strongly with the stationary phase (silica gel). The sample is overloaded. The compound is acidic or basic. | Add a small amount of a polar solvent like methanol (B129727) to the mobile phase to reduce strong interactions. Ensure the sample is not too concentrated when loaded onto the column. If the compound has acidic or basic properties, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve the peak shape. |
| Poor separation of the desired compound from impurities. | The polarity of the mobile phase is not optimized for the separation. | Perform a more thorough TLC analysis with various solvent mixtures to find the optimal mobile phase that provides good separation between the product and impurities. A gradient elution on the column, where the polarity of the mobile phase is gradually increased, may be necessary. |
| The collected fractions are not pure. | The column was not packed properly, leading to channeling. The fractions were collected too broadly. | Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. Collect smaller fractions and analyze them by TLC before combining. |
Data Presentation
Comparison of Purification Techniques for this compound
| Purification Method | Typical Conditions | Reported Yield | Reported Purity | Advantages | Disadvantages |
| Recrystallization | Solvent: 1:1 Methanol/Water or Ethanol (B145695) | Variable, typically 60-85% | Good to Excellent (>98%) | Simple setup, good for removing small amounts of impurities, cost-effective. | Can have lower yields if the compound is significantly soluble in the cold solvent. May not be effective for removing impurities with similar solubility. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Petroleum Ether:Ethyl Acetate (~20:1) | ~71%[1] | >98% (by HPLC)[1] | Excellent for separating complex mixtures and closely related impurities. | More time-consuming and requires larger volumes of solvent. Can lead to product loss on the column. |
| Vacuum Distillation | Boiling Point: 142-144 °C at 12 Torr | High | Good | Effective for removing non-volatile impurities. Can be scaled up for larger quantities. | Requires specialized equipment. The compound must be thermally stable at the distillation temperature. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase (e.g., 20:1 petroleum ether:ethyl acetate)[1].
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Optimizing 4'-Iodoacetophenone Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 4'-iodoacetophenone.
Troubleshooting Guide
Low or No Product Yield
Question: My Suzuki coupling reaction with this compound is giving low to no yield. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Suzuki coupling reaction is a common issue that can stem from several factors. Here's a systematic guide to troubleshooting the problem:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Instability: Boronic acids can degrade over time, especially when exposed to air or moisture. Consider using freshly purchased or recrystallized boronic acids. Alternatively, more stable derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates can be used.[1]
-
Palladium Catalyst Activity: Pd(II) precatalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate properly. Ensure your palladium source is reliable, as some, like Pd₂(dba)₃, can degrade over time. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system.[1]
-
Ligand Oxidation: Phosphine (B1218219) ligands are susceptible to oxidation by trace amounts of air, which hinders their coordination to the palladium center. Use fresh ligands or those that have been stored under an inert atmosphere.[1]
-
Solvent and Base Purity: Ensure solvents are anhydrous (if the protocol requires it) and have been properly degassed. The purity and integrity of the base are also critical for the reaction's success.[1]
-
-
Reaction Conditions:
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to catalyst deactivation and an increase in side reactions such as homocoupling.[1] It is crucial to thoroughly degas the solvent and reaction mixture by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Suboptimal Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the yield. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]
-
Improper Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation and deactivation. The appropriate ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.[1]
-
Inadequate Mixing: Poor stirring can result in localized high concentrations of reagents, which can contribute to catalyst decomposition. Ensure the reaction mixture is being stirred vigorously.[1]
-
Presence of Side Products
Question: My reaction is producing significant amounts of side products like homocoupled products and dehalogenated starting material. How can I minimize these?
Answer: The formation of side products is a common challenge in Suzuki coupling reactions. Here are some strategies to minimize their formation:
-
Homocoupling: This side reaction can occur with both the boronic acid and the aryl halide. It is often exacerbated by the presence of oxygen.
-
Troubleshooting: Thoroughly degassing the reaction mixture is the most effective way to minimize homocoupling.[1]
-
-
Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene, which reduces the overall yield of the desired product.
-
Troubleshooting: Potential sources of hydride for dehalogenation include amine bases or alcohol solvents. If dehalogenation is a significant issue, consider switching to a carbonate or phosphate (B84403) base and using an aprotic solvent.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?
A1: While the optimal catalyst system can be substrate-dependent, palladium catalysts are the most common and effective. For aryl iodides like this compound, a variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of ligand is also crucial, with phosphine ligands being widely used. For electron-rich aryl iodides, bulky, electron-rich phosphine ligands can be particularly effective.
Q2: How do I choose the right base for my reaction?
A2: The base plays a critical role in the Suzuki-Miyaura coupling by activating the organoboron species to facilitate transmetalation.[2] The choice of base can significantly impact reaction rates and yields.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base is often dependent on the specific substrates, catalyst, and solvent. For many applications, inorganic bases like carbonates and phosphates are effective and widely used.[2]
Q3: What solvent should I use for the Suzuki coupling of this compound?
A3: A variety of solvents can be used for Suzuki coupling reactions, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[3] Often, a mixture of an organic solvent with water is used, which can be advantageous for dissolving the inorganic base.[4] The choice of solvent can influence the solubility of the reagents and the reaction rate.
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). This is because the active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of aryl halides under various conditions to provide a reference for optimization.
Table 1: Effect of Different Bases on Yield
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ catalyst | NaHCO₃ | DMA | 100 | Low |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ catalyst | NaOAc | DMA | 100 | Moderate |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ catalyst | Na₂CO₃ | DMA | 100 | High |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ catalyst | K₂CO₃ | DMA | 100 | High |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ catalyst | Et₃N | DMA | 100 | Low |
| Data adapted from a study on a similar substrate, 4-bromoacetophenone, to illustrate the impact of the base.[5] |
Table 2: Effect of Different Solvents and Bases on Yield
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 7 | KOH | H₂O | 100 (94) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 7 | KOH | DMF | 100 (78) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 7 | K₂CO₃ | H₂O | 100 (83) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 7 | Cs₂CO₃ | H₂O | 100 (93) |
| Yields in parentheses represent isolated yields. Data from a study on 4-bromoacetophenone.[6] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or sealed reaction vial, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the base (2.0 mmol, 2.0 equiv), and the palladium catalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent (10 mL) to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Troubleshooting Heck Reactions of 4'-Iodoacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Heck reaction, specifically when using 4'-iodoacetophenone as the aryl halide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to help improve reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in Heck reactions involving this compound can stem from several factors. The most common culprits include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and may deactivate if the reaction is not performed under an inert atmosphere.[1] Additionally, impurities in the reagents or solvent can poison the catalyst.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the reaction rate and yield. The choice of these parameters is often substrate-dependent.
-
Poor Quality of Reagents: Impurities in this compound, the alkene, or the solvent can interfere with the catalytic cycle. It is crucial to use pure, anhydrous reagents and solvents.
-
Inappropriate Ligand Choice: While some Heck reactions with aryl iodides can proceed without a ligand, the addition of a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand can often stabilize the catalyst and improve the yield.
-
Presence of Oxygen: Palladium catalysts, particularly Pd(0) species, are sensitive to atmospheric oxygen, which can lead to catalyst deactivation.[1]
Q2: I am observing the formation of byproducts in my reaction. What are they, and how can I minimize them?
A2: Common byproducts in the Heck reaction of this compound include:
-
Homocoupling of this compound: This results in the formation of 4,4'-diacetylbiphenyl. This can be more prevalent at higher temperatures or with certain catalyst systems.
-
Isomerization of the alkene: The double bond in the product may migrate to a different position, leading to a mixture of isomers. This is often promoted by prolonged reaction times or certain bases.[2]
-
Reduction of this compound: The starting material may be dehalogenated to form acetophenone.
To minimize these byproducts, consider optimizing the reaction temperature, using a more selective catalyst-ligand system, and ensuring the reaction is stopped once the starting material is consumed.
Q3: Is a phosphine ligand always necessary for the Heck reaction of this compound?
A3: Not always. Due to the high reactivity of the carbon-iodine bond, Heck reactions with aryl iodides like this compound can sometimes proceed without the addition of a phosphine ligand, often referred to as "ligandless" conditions.[3][4] However, the term "ligandless" can be misleading as the solvent or other species in the reaction mixture can act as weak ligands. The addition of a suitable phosphine ligand can often improve catalyst stability, reaction rate, and overall yield, especially with challenging alkenes.[5]
Q4: What is the role of the base in the Heck reaction, and how do I choose the right one?
A4: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the hydrogen halide (HI) that is formed.[3] Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., sodium acetate, potassium carbonate).[3][5] The choice of base can significantly affect the reaction yield. For instance, in some systems, inorganic bases have been shown to give better results than organic bases. The optimal base should be determined experimentally for your specific alkene substrate.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low-yield issues in your Heck reaction.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is of good quality. If using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[3] Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. Ensure strict inert atmosphere conditions (argon or nitrogen) are maintained throughout the reaction setup and execution to prevent catalyst oxidation.[1] |
| Incorrect Temperature | The reaction temperature is critical. For many Heck reactions, temperatures between 80-140 °C are optimal.[6] If the temperature is too low, the reaction may be too slow. If it is too high, catalyst decomposition and side reactions can occur. Perform small-scale experiments to screen a range of temperatures. |
| Poor Solvent Choice | Polar aprotic solvents like DMF, NMP, or DMAc are commonly used and often give good results.[6] Ensure the solvent is anhydrous, as water can negatively impact the reaction. In some cases, "greener" solvents like water or ethanol (B145695) can be used, but this requires careful optimization of other reaction parameters.[7][8] |
| Inappropriate Base | The choice and amount of base are crucial. An insufficient amount of base will not effectively regenerate the catalyst. A very strong base might lead to side reactions. Screen different bases such as NaOAc, K₂CO₃, or Et₃N. |
Problem 2: Good Conversion but Low Isolated Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Product Degradation | High reaction temperatures or prolonged reaction times can lead to the degradation of the desired product. Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. |
| Formation of Byproducts | The formation of homocoupled products or alkene isomers can reduce the yield of the desired product. Adjusting the catalyst-to-ligand ratio or changing the ligand can sometimes suppress these side reactions. For alkene isomerization, adding a halide salt like tetrabutylammonium (B224687) chloride (TBAC) can sometimes help. |
| Difficult Purification | The product may be difficult to separate from the reaction mixture. Optimize the work-up and purification procedure. Recrystallization or careful column chromatography may be necessary. |
Quantitative Data Summary
The following tables summarize reported yields for the Heck reaction of this compound with various alkenes under different conditions. Note that direct comparison can be challenging due to the variability in experimental setups.
Table 1: Heck Reaction of this compound with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | 95 | N/A |
| Pd/C (0.2) | None | K₂CO₃ | NMP | 120 | 4 | 88 | N/A |
| PdCl₂(PPh₃)₂ (1) | - | NaOAc | DMF | 100 | 6 | 92 | N/A |
Table 2: Heck Reaction of this compound with Acrylates
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl acrylate (B77674) | PdCl₂ (0.2) | dppf (0.4) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 93 | [9] |
| Acrylic acid | PdCl₂ (0.01) | None | Na₂CO₃ | Water | 100 | 1 | High | [10] |
| Methyl acrylate | Pd(OAc)₂ (5) | None | NaOAc | DMA | 120 | 24 | 100 | [11] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of (E)-4-Acetylcinnamic Acid
This protocol is adapted from a microscale green chemistry experiment.[12][13]
Materials:
-
This compound (246 mg, 1 mmol)
-
Acrylic acid (108 mg, 1.5 mmol)
-
Palladium(II) chloride (1.8 mg, 0.01 mmol)
-
Sodium carbonate (318 mg, 3 mmol)
-
Water (5 mL)
-
1 M HCl
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, acrylic acid, palladium(II) chloride, and sodium carbonate.
-
Add 5 mL of water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the this compound is consumed (approximately 1 hour).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 1-2.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a mixture of ethanol and water.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
This protocol is based on a ligandless reaction in an ionic liquid.[9]
Materials:
-
This compound (492 mg, 2 mmol)
-
n-Butyl acrylate (384 mg, 3 mmol)
-
Palladium(II) chloride (3.5 mg, 0.02 mmol)
-
Triethylamine (404 mg, 4 mmol)
-
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) (2 mL)
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine this compound, n-butyl acrylate, palladium(II) chloride, triethylamine, and [bmim][PF₆].
-
Heat the mixture to 120 °C and stir for 1.5 hours.
-
After cooling to room temperature, extract the product with diethyl ether (4 x 5 mL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
Visualizing the Heck Reaction and Troubleshooting
Diagram 1: The Heck Catalytic Cycle
Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Heck reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gctlc.org [gctlc.org]
- 13. chemeducator.org [chemeducator.org]
Storage and handling of light-sensitive 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the storage, handling, and troubleshooting of experiments involving the light-sensitive compound 4'-Iodoacetophenone.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. As it is a light-sensitive compound, it must be stored in an amber or opaque container to protect it from light. For long-term storage, refrigeration is recommended.
Q2: What are the primary safety precautions when handling this compound?
A2: this compound is an irritant and can cause skin, eye, and respiratory tract irritation.[1][2] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn. Avoid inhalation of dust or vapors and direct contact with skin and eyes.[1][2]
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong bases and oxidizing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What is the typical appearance of this compound, and what does a change in appearance indicate?
A4: Pure this compound is a white to light yellow crystalline powder. A noticeable change in color, such as turning brown or yellow, may indicate degradation due to exposure to light, air, or impurities. If discoloration is observed, the purity of the compound should be verified before use.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Heck)
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Degradation of this compound | Due to its light sensitivity, this compound can degrade over time, especially if not stored properly. This can lead to the formation of impurities that may interfere with the catalytic cycle. Before use, visually inspect the reagent for any color change. If degradation is suspected, it is advisable to purify the compound by recrystallization or column chromatography.[3] |
| Catalyst Inhibition | The presence of free iodine, a potential photodegradation product, can negatively impact the palladium catalyst's activity. While some studies suggest iodine can act as an accelerator in certain Suzuki-Miyaura couplings, its uncontrolled presence can be detrimental.[3] Ensure that the this compound is pure and has been properly stored. |
| Suboptimal Reaction Conditions | Cross-coupling reactions are sensitive to various parameters. Ensure that the solvent is anhydrous and degassed, the base is appropriate for the specific reaction, and the temperature is optimized. For challenging couplings, a change in ligand, palladium precursor, or solvent may be necessary. |
| Poor Quality of Other Reagents | The purity of all reactants, including the boronic acid/ester (in Suzuki reactions) or the alkene (in Heck reactions), is critical. Impurities in these reagents can also lead to low yields. |
Issue 2: Formation of Unexpected Side Products
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki Reaction) | This side reaction is often promoted by the presence of oxygen, which can affect the Pd(0) catalyst. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). |
| Dehalogenation of this compound | The C-I bond can be cleaved, leading to the formation of acetophenone. This can occur under certain reaction conditions, particularly if the reaction is overheated or if there are protic impurities. |
| Reaction with Degradation Products | If the this compound has degraded, the resulting impurities may participate in side reactions, leading to a complex product mixture. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13329-40-3 | [4][5][6][7] |
| Molecular Formula | C₈H₇IO | [5][6][7] |
| Molecular Weight | 246.05 g/mol | [5][6][7] |
| Melting Point | 82-85 °C | |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.5-5 mol%) under a positive flow of inert gas.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction
This protocol provides a general starting point for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent, the alkene (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off any solids.
-
Quench the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Suzuki Coupling Reaction
Caption: A flowchart for diagnosing and resolving low-yield Suzuki coupling reactions.
Experimental Workflow for Handling Light-Sensitive this compound
Caption: Recommended workflow for handling light-sensitive this compound.
References
Monitoring 4'-Iodoacetophenone reactions using thin-layer chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor reactions involving 4'-iodoacetophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | 1. Sample is too concentrated (overloaded).2. The compound is highly polar and interacting strongly with the silica (B1680970) gel.3. The sample is acidic or basic.4. Decomposition of the compound on the silica plate. | 1. Dilute the sample solution before spotting it on the TLC plate.2. Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the developing solvent system.3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent.[1]4. Consider using a different stationary phase, such as alumina, or running the TLC quickly and developing it immediately. |
| Spots are not Moving from the Baseline (Low Rf) | 1. The developing solvent (eluent) is not polar enough. | 1. Increase the polarity of the eluent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate. A starting point for many "normal" compounds is 10-50% ethyl acetate in hexane. For more polar compounds, you might start with 100% ethyl acetate or even add a small percentage of methanol. |
| Spots are at the Solvent Front (High Rf) | 1. The developing solvent is too polar. | 1. Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. For nonpolar compounds, you might use 5% ethyl acetate in hexane or even 100% hexane. |
| No Spots are Visible on the TLC Plate | 1. The compound is not UV-active.2. The sample is too dilute.3. The compound has evaporated from the plate. | 1. Use a visualization stain. Iodine vapor is a good general stain for many organic compounds.[1] Stains like p-anisaldehyde can be used for visualizing ketones and alcohols.[2]2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1]3. This can be an issue with volatile compounds. Ensure the plate is developed and visualized promptly after spotting. |
| Reactant and Product Spots are not Well-Separated | 1. The polarity of the solvent system is not optimal.2. Reactant and product have very similar polarities. | 1. Experiment with different solvent systems. Try mixtures of different solvents (e.g., dichloromethane/methanol, toluene/ethyl acetate) to alter the selectivity of the separation.2. Use a longer TLC plate to allow for better separation. A "co-spot," where the reaction mixture is spotted on top of the starting material spot, can help to resolve closely running spots. |
| Uneven or Crooked Solvent Front | 1. The TLC plate was not placed vertically in the developing chamber.2. The bottom of the TLC plate is not level.3. The chamber is not properly saturated with solvent vapors. | 1. Ensure the TLC plate is standing straight in the chamber.2. Make sure the bottom edge of the plate is smooth and even.3. Place a piece of filter paper in the developing chamber, saturate it with the eluent, and allow the chamber to sit for a few minutes before running the plate to ensure a saturated atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a this compound reaction?
A good starting point for a reaction involving this compound is a mixture of hexane and ethyl acetate. A common initial ratio to try is 3:1 or 4:1 hexane:ethyl acetate. You can then adjust the polarity based on the observed separation. For acetophenone, an Rf range of 0.4-0.6 has been reported in a 9:1 hexane:ethyl acetate system.[1]
Q2: How can I visualize this compound and its reaction products on a TLC plate?
This compound is an aromatic ketone and will be visible under a UV lamp at 254 nm, appearing as a dark spot on a fluorescent green background.[1][2] Most of its common reaction products will also be UV-active. For compounds that are not UV-active or for better visualization, you can use a stain. An iodine chamber is a simple and effective general-purpose stain.[1] Permanganate or p-anisaldehyde stains can also be useful, especially for visualizing the disappearance of the ketone or the appearance of an alcohol.
Q3: How do I know if my reaction is complete by TLC?
To monitor a reaction, you should spot three lanes on your TLC plate: your starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot corresponding to the product is observed.
Q4: My product is an alcohol, how will its Rf value compare to the starting this compound?
If you are reducing the ketone of this compound to an alcohol (e.g., 1-(4-iodophenyl)ethanol), the product will be more polar than the starting material. Therefore, the alcohol product will have a lower Rf value than the starting ketone.
Q5: I am performing a Suzuki coupling reaction with this compound. What should I expect on the TLC?
In a Suzuki coupling, you are replacing the iodine atom with a carbon group. For example, reacting this compound with phenylboronic acid would yield 4-acetylbiphenyl. The product, 4-acetylbiphenyl, is generally less polar than the starting this compound. Therefore, you would expect the product spot to have a higher Rf value than the starting material.
Experimental Protocols
General Protocol for Monitoring a Reaction of this compound by TLC
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen developing solvent (e.g., 4:1 hexane:ethyl acetate) into a developing chamber. Place a piece of filter paper to line the inside of the chamber, ensuring it is saturated with the solvent to maintain a saturated atmosphere. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light line about 1 cm from the bottom of a silica gel TLC plate. Mark three small, evenly spaced points on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount on the leftmost mark.
-
Lane 2 (Co-spot): On the middle mark, first spot the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Using a clean capillary tube, take a small aliquot of your reaction mixture and spot it on the rightmost mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the solvent level is below the baseline you drew. Cover the chamber and allow the solvent to travel up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil. If necessary, further visualization can be done using a staining method like an iodine chamber.
-
Analyze the Results: Compare the spots in the three lanes to determine the progress of the reaction. The disappearance of the starting material spot in the reaction mixture lane indicates the consumption of the reactant.
Data Presentation
The following table provides representative data on the expected relative polarities and Rf values for this compound and its products in common reactions. Actual Rf values will vary depending on the exact solvent system, temperature, and TLC plate used.
| Compound | Reaction Type | Structure | Expected Polarity Relative to Starting Material | Typical Rf Range (4:1 Hexane:EtOAc) |
| This compound (Starting Material) | - | IC₆H₄COCH₃ | - | 0.4 - 0.6 |
| 1-(4-Iodophenyl)ethanol | Reduction | IC₆H₄CH(OH)CH₃ | More Polar | 0.2 - 0.4 |
| 4-Acetylbiphenyl | Suzuki Coupling | C₆H₅C₆H₄COCH₃ | Less Polar | 0.5 - 0.7 |
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring reactions using TLC.
Troubleshooting Logic for TLC Analysis
References
Technical Support Center: Catalyst Selection and Loading for 4'-Iodoacetophenone Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving 4'-iodoacetophenone. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound.
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound. What are the potential causes and solutions?
A1: Low yields in Suzuki-Miyaura couplings can stem from several factors, from catalyst deactivation to suboptimal reaction conditions. Here is a systematic troubleshooting approach:
-
Catalyst Activity: The active form of the catalyst is Pd(0). Many reactions start with a Pd(II) precatalyst that must be reduced in situ.[1] Inefficient reduction can lead to low concentrations of the active catalyst. Ensure your reaction conditions (base, solvent, temperature) are suitable for the chosen precatalyst's activation.[1]
-
Inert Atmosphere: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively halting the reaction.[1] It is crucial to thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Base Selection and Solubility: The choice of base is critical. For the Suzuki-Miyaura coupling of this compound, bases like sodium methylate in ethanol (B145695) have been used effectively.[2][3] The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions. Ensure the chosen base is sufficiently soluble in the reaction solvent.
-
Ligand Choice: For challenging substrates, the choice of phosphine (B1218219) ligand is important to stabilize the palladium catalyst and promote oxidative addition and reductive elimination. For Suzuki-Miyaura reactions, various homogeneous palladium complexes can be tested to find the optimal one for your specific substrate combination.[2]
-
Reaction Temperature: Temperature plays a significant role in reaction kinetics. An Arrhenius plot for the Suzuki coupling of this compound and phenylboronic acid indicates a strong temperature dependence.[4][5] If the reaction is sluggish, a carefully controlled increase in temperature may improve the yield.
Q2: My Heck reaction with this compound is giving me a complex mixture of byproducts. How can I improve the selectivity?
A2: Poor selectivity in Heck reactions often points to issues with reaction conditions or catalyst stability.
-
Solvent and Base: Traditional organic solvents like acetonitrile (B52724) and bases such as triethylamine (B128534) can sometimes lead to side reactions. A greener approach using water as the solvent and sodium carbonate as the base has been successfully employed for the Heck synthesis of (E)-4-acetylcinnamic acid from this compound and acrylic acid.[6][7] This can sometimes improve selectivity and simplify workup.
-
Catalyst Loading: While a sufficient catalyst loading is necessary for the reaction to proceed, excessively high concentrations can sometimes lead to the formation of palladium black (aggregated, inactive palladium), which can promote side reactions.[1] Optimize the catalyst loading to find a balance between reaction rate and selectivity.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC to avoid prolonged reaction times at high temperatures, which can lead to product degradation or the formation of byproducts.[8] For the reaction of this compound with acrylic acid, heating to approximately 100°C for about an hour is reported to be sufficient for complete consumption of the starting material.[8]
Q3: I am struggling with significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction with this compound. How can I minimize this side reaction?
A3: Alkyne homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[9][10]
-
Ensure an Inert Atmosphere: Oxygen is a key promoter of Glaser coupling.[9][10] It is critical to rigorously degas all solvents and reagents and to maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol can be a very effective solution as it removes the primary catalyst for this side reaction.[11]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, which favors the desired cross-coupling over homocoupling.[9]
-
Amine Base: The choice and purity of the amine base are important. Triethylamine is commonly used. Ensure it is free of impurities that could interfere with the reaction.[12]
Q4: How do I choose the initial catalyst loading for my reaction, and when should I consider increasing it?
A4: The optimal catalyst loading balances reaction efficiency with cost and potential for side reactions.[13]
-
Starting Point: For many palladium-catalyzed cross-coupling reactions, a catalyst loading of 0.5 to 2 mol% is a common starting point.[14][15] For highly active catalysts or very reactive substrates, loadings can be much lower, sometimes in the parts-per-million (ppm) range.[2]
-
When to Increase Loading: If you observe a low or incomplete conversion, and have ruled out other factors like poor reagent purity or an inactive catalyst, a stepwise increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) may be necessary.[15] This is particularly relevant for less reactive starting materials or sterically hindered substrates.[15]
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Stalled Reactions: If a reaction starts but then stalls, it could be a sign of catalyst deactivation.[1] In such cases, adding a fresh portion of the catalyst might restart the reaction.[15]
Catalyst Loading and Performance Data
The following table summarizes catalyst loading and reaction conditions for various cross-coupling reactions with this compound, providing a basis for comparison and selection.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Heck | PdCl₂ | 1 | Na₂CO₃ | Water | 100 | 1 | Not specified | [8] |
| Suzuki-Miyaura | Herrmann–Beller palladacycle | 0.0005 | MeONa | Ethanol | 80 | Not specified | High | [2][3] |
| Sonogashira | Tri-palladium complex | 0.15 | Not specified | Not specified | Not specified | Not specified | High (TOF=1333.3 h⁻¹) | [16] |
| Stille | 10% Pd/C | 0.005 | N/A | NMP | 95 | 24 | 80 | [17] |
Detailed Experimental Protocols
1. Heck Reaction: Synthesis of (E)-4-acetylcinnamic acid [8]
-
Reagents:
-
This compound (246 mg, 1 mmol, 1 equivalent)
-
Acrylic acid (100 μL, 1.5 mmol, 1.5 equivalents)
-
Sodium carbonate (Na₂CO₃, 318 mg, 3 mmol, 3 equivalents)
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Palladium(II) chloride (PdCl₂, 2 mg, 0.01 mmol, 0.01 equivalents)
-
Water (5 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, acrylic acid, sodium carbonate, and palladium(II) chloride.
-
Add 5 mL of water to the flask.
-
Heat the reaction mixture to approximately 100°C and stir.
-
Monitor the reaction until the complete consumption of this compound (approximately 1 hour) by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M aqueous HCl to a pH of approximately 1.
-
The product can then be isolated by filtration.
-
2. Sonogashira Coupling (General Copper-Free Conditions) [11]
-
Reagents:
-
This compound (1 equivalent)
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Solvent (e.g., THF, DMF, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound, palladium catalyst, and solvent.
-
Degas the solution with several freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Add the amine base and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification by column chromatography.
-
Visual Guides
The following diagrams illustrate key workflows and concepts in catalyst selection and troubleshooting for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gctlc.org [gctlc.org]
- 7. chemeducator.org [chemeducator.org]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4'-Iodoacetophenone Stille Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing byproducts from the Stille coupling reaction of 4'-iodoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Stille coupling of this compound?
A1: The most prevalent byproducts are residual organotin compounds, homocoupled products, and dehalogenated starting material. The specific byproducts will depend on the organostannane reagent used and the reaction conditions.
Q2: Why is it crucial to remove tin byproducts?
A2: Organotin compounds are notoriously toxic and can interfere with subsequent reactions or biological assays.[1] For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often necessary.[2]
Q3: I see a white precipitate forming during the potassium fluoride (B91410) (KF) wash. What is it and what should I do?
A3: The white precipitate is likely tributyltin fluoride (Bu₃SnF), which is sparingly soluble in most organic solvents. If this solid forms at the interface between the organic and aqueous layers, it can make separation difficult. To resolve this, you can filter the entire biphasic mixture through a pad of Celite to remove the precipitate.[2]
Q4: My desired product seems to be lost after the KF wash and filtration. How can I improve my yield?
A4: Your product may be adsorbing to the precipitated tin fluoride or the Celite. To minimize this loss, ensure you thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[2]
Q5: Are there any alternatives to a KF wash for removing tin byproducts, especially if my compound is water-sensitive?
A5: Yes, a non-aqueous method involves filtering the crude reaction mixture through a plug of silica (B1680970) gel using an eluent containing 2-5% triethylamine (B128534). This can effectively remove tin byproducts.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of the Stille coupling product of this compound.
Issue 1: Persistent Tin Contamination in the Final Product
Possible Causes:
-
Incomplete Precipitation of Tin Fluorides: Insufficient stirring or contact time during the KF wash can lead to incomplete removal of tin byproducts.[2]
-
Formation of Emulsions: Emulsions can trap organotin residues in the organic layer.
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Co-elution during Chromatography: The polarity of the tin byproducts may be similar to your desired product, leading to poor separation.
Solutions:
-
Optimize KF Wash: Increase the stirring time to at least one hour to ensure complete precipitation.[2]
-
Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
-
Modified Chromatography: Use silica gel treated with triethylamine (2-5% in the eluent) to improve the separation of tin byproducts.[2][3]
Issue 2: Presence of Homocoupled Byproducts
Possible Causes:
-
Reaction Conditions: The primary side reaction in Stille coupling is often the homocoupling of the organostannane reagent.[1][3] Homocoupling of this compound can also occur.
Solutions:
-
Column Chromatography: Careful flash column chromatography is typically effective in separating the desired product from homocoupled byproducts due to their different polarities.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification.
Issue 3: Presence of Dehalogenated Starting Material (Acetophenone)
Possible Causes:
-
Reaction Conditions: Certain reaction conditions, such as the choice of solvent, can promote the dehalogenation of the aryl iodide. For instance, more dehalogenation has been observed in solvents like dioxane and DMF compared to toluene (B28343).
Solutions:
-
Optimize Reaction Conditions: Consider changing the solvent to toluene to minimize dehalogenation.
-
Column Chromatography: Acetophenone is generally more polar than the coupled product and can be separated by flash column chromatography.
Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct Category | Specific Examples | Polarity | Notes |
| Organotin Compounds | Tributyltin iodide (Bu₃SnI), Hexabutylditin (Bu₃SnSnBu₃) | Generally nonpolar to moderately polar | Toxic and must be removed. |
| Homocoupled Products | Biphenyl (from phenylstannane), 4,4'-diacetylbiphenyl | Varies depending on the coupled groups | Polarity will be different from the desired product. |
| Dehalogenated Product | Acetophenone | More polar than this compound | Arises from the reduction of the starting material. |
Table 2: Comparison of Purification Methods for Tin Byproduct Removal
| Method | Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | >95%[4] | Cost-effective, simple procedure.[4] | Not suitable for water-sensitive compounds; can form emulsions.[4] |
| Flash Chromatography (Silica Gel) | 90-99%[4] | Widely applicable for various impurities. | Can be time-consuming; potential for product degradation on acidic silica.[4] |
| Flash Chromatography (Triethylamine-treated Silica) | >98%[4] | Minimizes product degradation and improves separation of tin compounds.[3][4] | Requires pre-treatment of the stationary phase.[4] |
| Tin Scavengers | >95%[2] | High efficiency and selectivity. | Higher cost of reagents. |
| Recrystallization | High | Can provide very pure product if the product is a solid and a suitable solvent is found. | Not applicable to oils; yield can be lower. |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
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Reaction Quenching: After the Stille reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF. Shake the funnel vigorously for at least one minute and repeat the wash two to three times.[2]
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Precipitate Removal: If a solid precipitate forms, filter the entire mixture through a pad of Celite. Wash the Celite pad with the organic solvent to recover any adsorbed product.[2]
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Separation and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica
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Slurry Preparation: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexanes).
-
Triethylamine Addition: Add triethylamine to the slurry to a final concentration of 2-5% (v/v).
-
Column Packing: Pack a chromatography column with the prepared slurry.
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Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dry sample onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system, gradually increasing the polarity to separate the desired product from the less polar tin byproducts and other impurities.
Visualizations
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
Effect of temperature on the kinetics of 4'-Iodoacetophenone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Iodoacetophenone.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
A1: As a general principle of chemical kinetics, increasing the temperature increases the rate of reaction for this compound. This is because a higher temperature provides the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood of molecules overcoming the activation energy barrier required for the reaction to occur. For many reactions, a common rule of thumb is that the rate doubles for every 10°C increase in temperature.[1][2]
Q2: What is the Arrhenius equation and how does it relate to the kinetics of this compound reactions?
A2: The Arrhenius equation is a fundamental formula that describes the relationship between the rate constant of a reaction (k), the absolute temperature (T), the activation energy (Ea), and the pre-exponential factor (A). The equation is:
k = A * e^(-Ea/RT)
Where R is the ideal gas constant. By determining the rate constant at various temperatures, you can create an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy of the reaction involving this compound.[1][3]
Q3: Where can I find specific kinetic data (rate constants, activation energy) for reactions of this compound?
A3: While extensive kinetic data for every conceivable reaction of this compound may not be readily available in the public domain, you can find relevant information in studies on the kinetics of substituted acetophenones.[4][5] For specific reactions, it is often necessary to determine the kinetic parameters experimentally.
Troubleshooting Guides
Issue 1: The reaction is proceeding too slowly or not at all.
-
Possible Cause: The reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each new temperature. Be cautious not to increase the temperature too high, as this could lead to side reactions or decomposition of reactants or products.[2]
-
-
Possible Cause: Inefficient mixing or stirring.
-
Solution: Ensure that the reaction mixture is being stirred vigorously enough to ensure homogeneity. Inadequate stirring can lead to localized depletion of reactants and slow down the overall reaction rate.
-
-
Possible Cause: Low concentration of reactants or catalyst.
-
Solution: Verify the concentrations of your this compound, other reactants, and any catalyst used. If necessary, increase the concentration of the limiting reagent or the catalyst.
-
Issue 2: The reaction is proceeding too quickly to be accurately measured.
-
Possible Cause: The reaction temperature is too high.
-
Solution: Lower the reaction temperature. Conducting the experiment at lower temperatures will slow down the reaction, allowing for more accurate measurement of kinetic data points.
-
-
Possible Cause: The concentrations of reactants are too high.
-
Solution: Dilute the reactants to decrease the reaction rate. This will provide a larger time window to monitor the change in concentration.
-
Issue 3: Inconsistent or non-reproducible kinetic data.
-
Possible Cause: Fluctuation in reaction temperature.
-
Solution: Use a temperature-controlled water bath or oil bath to maintain a constant and uniform temperature throughout the experiment. Even small temperature variations can significantly impact the reaction rate.
-
-
Possible Cause: Impurities in the this compound or other reagents.
-
Solution: Ensure the purity of your this compound and all other reagents and solvents. Impurities can act as inhibitors or catalysts, leading to inconsistent results. Recrystallization or distillation of reagents may be necessary.
-
-
Possible Cause: Inaccurate measurement of time or concentration.
-
Solution: Calibrate all analytical instruments used for concentration measurements (e.g., UV-Vis spectrophotometer, HPLC). Use a calibrated timer and ensure that samples are quenched effectively at the precise time of measurement.
-
Data Presentation
The following table illustrates how to present kinetic data for a hypothetical reaction of this compound.
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 298 | 0.05 |
| 308 | 0.12 |
| 318 | 0.28 |
| 328 | 0.65 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
General Protocol for a Kinetic Study of a this compound Reaction
This protocol outlines a general method for determining the rate constant of a reaction involving this compound at different temperatures.
Materials:
-
This compound
-
Reactant B
-
Solvent
-
Catalyst (if applicable)
-
Temperature-controlled water or oil bath
-
Reaction vessel with a magnetic stirrer
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
-
Quenching agent (if necessary)
Procedure:
-
Preparation: Prepare stock solutions of this compound, reactant B, and the catalyst at known concentrations in the chosen solvent.
-
Temperature Equilibration: Place the reaction vessel containing the solution of this compound in the temperature-controlled bath and allow it to equilibrate to the desired temperature. Do the same for the solution of reactant B.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the reactant B solution to the reaction vessel containing the this compound solution. Start the timer immediately.
-
Monitoring Reaction Progress: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: If necessary, quench the reaction in the aliquot immediately by adding a suitable quenching agent to stop the reaction.
-
Concentration Analysis: Analyze the concentration of this compound or the product in the aliquot using a pre-calibrated analytical instrument.
-
Data Collection: Record the concentration at each time point.
-
Repeat at Different Temperatures: Repeat steps 2-7 at several different temperatures to obtain a set of rate constants as a function of temperature.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the order of the reaction and the rate constant (k) at each temperature. Then, create an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).
Mandatory Visualizations
Caption: Experimental workflow for a kinetic study.
References
- 1. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The tabulated data show the rate constant of a reaction measured - Tro 4th Edition Ch 14 Problem 68 [pearson.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Kinetic isotope effects. Part 2.—Rates of abstraction of hydrogen and tritium from acetophenone and some para- and meta-substituted acetophenones in alkaline media - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectra of 4'-Iodoacetophenone and Related Compounds
A comprehensive guide to the spectral characteristics of 4'-iodoacetophenone, offering a comparative analysis with acetophenone (B1666503) and its 4'-bromo and 4'-chloro analogues. This document provides detailed experimental protocols and tabulated spectral data to support researchers, scientists, and professionals in drug development in their analytical endeavors.
This guide presents a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. For a thorough understanding and objective comparison, the spectral data of acetophenone, 4'-bromoacetophenone, and 4'-chloroacetophenone (B41964) are also presented. The influence of the para-substituent on the chemical shifts of the aromatic protons and carbons is a key focus of this comparative analysis.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogues. The data for acetophenone, 4'-bromoacetophenone, and 4'-chloroacetophenone were obtained from a 500 MHz spectrometer with the samples dissolved in chloroform-d (B32938) (CDCl₃)[1]. It is important to note that while spectral information for this compound is available in databases, specific, detailed experimental data from a peer-reviewed publication was not available at the time of this guide's compilation. The expected chemical shifts for this compound can be inferred from the trends observed in the series of halogenated acetophenones.
Table 1: ¹H NMR Spectral Data of Acetophenone and its 4'-Halogenated Derivatives
| Compound | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Number of Protons) |
| -CH₃ | |
| Acetophenone[1] | 2.62 (s, 3H) |
| 4'-Bromoacetophenone[1] | 2.60 (s, 3H) |
| 4'-Chloroacetophenone[1] | 2.61 (s, 3H) |
| This compound | Data not available in detailed published format |
Table 2: ¹³C NMR Spectral Data of Acetophenone and its 4'-Halogenated Derivatives
| Compound | Chemical Shift (δ) in ppm |
| -CH₃ | |
| Acetophenone[1] | 26.5 |
| 4'-Bromoacetophenone[1] | 26.5 |
| 4'-Chloroacetophenone[1] | 26.5 |
| This compound | Data not available in detailed published format |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of aromatic ketones, which is applicable to the compounds discussed in this guide.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample or pipette 10-30 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved signals.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately -2 to 12 ppm is generally sufficient for ¹H NMR.
-
Number of Scans: For most samples, 8 to 16 scans will provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a common starting point.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment is commonly used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often used.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualization of this compound Structure and NMR Environments
The following diagram illustrates the chemical structure of this compound, highlighting the distinct proton and carbon environments that give rise to its characteristic NMR signals.
Caption: Chemical structure of this compound with atom numbering for NMR signal assignment.
References
Interpreting the Molecular Fingerprint: A Comparative Guide to 4'-Iodoacetophenone Mass Spectrometry Data
For researchers, scientists, and drug development professionals, understanding the structural information encoded in mass spectrometry data is paramount. This guide provides a detailed interpretation of the mass spectrum of 4'-iodoacetophenone, presenting a comparative analysis with its halogenated and non-halogenated analogs. By examining the fragmentation patterns, this document serves as a practical resource for compound identification and structural elucidation.
Unveiling Molecular Structure Through Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards a sample, leading to the formation of a molecular ion (M+) and a series of fragment ions. The resulting mass spectrum provides a unique "fingerprint" of the molecule, offering valuable insights into its structure.
The fragmentation of this compound and its analogs primarily occurs at the bond between the acetyl group and the phenyl ring, as well as through the loss of the halogen substituent. The stability of the resulting carbocations plays a significant role in determining the relative abundance of the observed fragments.
Comparative Analysis of Mass Spectra
To facilitate a clear understanding of the influence of the iodine substituent on the fragmentation pattern, the mass spectral data of this compound is compared with that of 4'-bromoacetophenone, 4'-chloroacetophenone, and the parent compound, acetophenone. The data presented below was obtained from the NIST Mass Spectrometry Data Center and MassBank.
Key Fragmentation Data
| Compound | Molecular Ion (M+) [m/z] | [M-CH₃]⁺ [m/z] | [C₆H₄X]⁺ [m/z] | [C₆H₅]⁺ [m/z] | [CH₃CO]⁺ [m/z] |
| This compound | 246 | 231 | 203 | 77 | 43 |
| 4'-Bromoacetophenone | 198/200 | 183/185 | 155/157 | 77 | 43 |
| 4'-Chloroacetophenone | 154/156 | 139/141 | 111/113 | 77 | 43 |
| Acetophenone | 120 | 105 | - | 77 | 43 |
Table 1: Principal Mass Fragments and their m/z Ratios. The presence of isotopic peaks for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) results in characteristic doublets for their corresponding fragments.
Relative Abundance of Major Fragments
| Compound | Molecular Ion (M+) [%] | [M-CH₃]⁺ [%] | [C₆H₄X]⁺ [%] | [C₆H₅]⁺ [%] | [CH₃CO]⁺ [%] |
| This compound | 40 | 100 | 10 | 15 | 35 |
| 4'-Bromoacetophenone | 50 | 100 | 20 | 25 | 80 |
| 4'-Chloroacetophenone | 30 | 100 | 35 | 20 | 95 |
| Acetophenone | 25 | 100 | - | 30 | 40 |
Table 2: Relative Abundance of Key Mass Fragments. The base peak (100% relative abundance) for all analyzed compounds is the [M-CH₃]⁺ fragment, highlighting the stability of the resulting acylium ion.
Experimental Protocols
The mass spectral data presented in this guide were obtained using electron ionization (EI) mass spectrometry. The following provides a generalized experimental protocol for the analysis of small organic molecules like this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.
Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the gas chromatograph. The sample is vaporized in the heated injection port and separated from the solvent and any impurities on the GC column.
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a beam of electrons with a standard energy of 70 eV. This causes the molecule to lose an electron, forming a molecular ion (M+), which then undergoes fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.
Fragmentation Pathway of this compound
The fragmentation of this compound in an electron ionization mass spectrometer can be visualized as a series of competing reactions originating from the molecular ion. The primary fragmentation pathways are illustrated in the diagram below.
Figure 1: Fragmentation pathway of this compound.
The initial ionization of this compound yields the molecular ion at m/z 246. The most favorable fragmentation is the loss of a methyl radical (•CH₃) to form the stable 4-iodobenzoyl cation at m/z 231, which is the base peak in the spectrum. Further fragmentation of this ion through the loss of carbon monoxide (CO) results in the 4-iodophenyl cation at m/z 203. Subsequent loss of the iodine atom from this fragment produces the phenyl cation at m/z 77. An alternative fragmentation pathway from the molecular ion involves the cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of the acylium ion at m/z 43 and an iodophenyl radical.
A Comparative Guide to the FT-IR Spectral Analysis of 4'-Iodoacetophenone
For researchers, scientists, and professionals in drug development, understanding the molecular structure of synthesized compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying functional groups and elucidating the structure of molecules. This guide provides a comparative analysis of the FT-IR spectrum of 4'-Iodoacetophenone against other halogen-substituted and unsubstituted acetophenones, supported by experimental data and protocols.
Performance Comparison of Acetophenones
The introduction of a halogen atom onto the aromatic ring of acetophenone (B1666503) induces notable shifts in the vibrational frequencies of key functional groups. These shifts, primarily due to electronic and mass effects, are diagnostic in FT-IR analysis. The table below summarizes the characteristic FT-IR absorption peaks for this compound and its analogues.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 4'-Bromoacetophenone (cm⁻¹) | 4'-Chloroacetophenone (cm⁻¹) | Acetophenone (cm⁻¹) |
| C=O | Stretching | ~1680 | ~1685 | ~1688 | ~1685 |
| Aromatic C-H | Stretching | ~3080 | ~3085 | ~3090 | ~3060 |
| Aliphatic C-H | Stretching (CH₃) | ~2925, ~2855 | ~2930, ~2860 | ~2920, ~2850 | ~2960, ~2925 |
| Aromatic C=C | Ring Stretching | ~1580, ~1480 | ~1585, ~1485 | ~1590, ~1488 | ~1598, ~1488 |
| C-I | Stretching | ~520 | - | - | - |
| C-Br | Stretching | - | ~535 | - | - |
| C-Cl | Stretching | - | - | ~750 | - |
| p-Substitution | Out-of-plane bend | ~820 | ~825 | ~830 | - |
Note: The exact peak positions can vary slightly based on the sample preparation and the specific instrument used.
The data indicates a trend in the carbonyl (C=O) stretching frequency, which is influenced by the electron-withdrawing nature of the halogen substituent. While iodine is the least electronegative of the halogens presented, the "heavy atom" effect and resonance contributions can lead to subtle differences in the spectrum.
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent on meticulous sample preparation. The following protocol outlines the standard potassium bromide (KBr) pellet method for solid samples.
Materials:
-
This compound (or other solid acetophenone derivative)
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2-3 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.
-
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Carefully transfer the powdered mixture into the pellet die. Distribute the powder evenly.
-
Pressing: Place the die in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.
Logical Workflow for Spectral Comparison
The process of comparing the FT-IR spectra of these compounds follows a logical progression to identify and interpret the key differences.
Caption: Workflow for comparative FT-IR analysis of substituted acetophenones.
A Comparative Guide to HPLC Purity Analysis of 4'-Iodoacetophenone
In the realm of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final product. 4'-Iodoacetophenone, a key building block in the synthesis of various organic compounds, requires robust analytical methods for accurate purity assessment. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound against alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the purity analysis of this compound, a reverse-phase HPLC method with UV detection is highly effective. This method leverages the polarity differences between this compound and its potential impurities.
Experimental Protocol
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for its ability to separate non-polar to moderately polar compounds.
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and Water (Solvent B) is employed to ensure optimal separation of potential impurities with varying polarities.
-
Gradient Program:
-
0-5 min: 60% A
-
5-15 min: 60-80% A
-
15-20 min: 80% A
-
20-22 min: 80-60% A
-
22-25 min: 60% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm is suitable as acetophenone (B1666503) and its derivatives exhibit strong absorbance at this wavelength.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Analysis: The retention time of the main peak corresponding to this compound is compared with a reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Analytical Methods
While HPLC is a preferred method for purity analysis, other techniques can also be employed, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1]
Principle: GC separates compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.[1]
Protocol:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A capillary column suitable for aromatic compounds.
-
Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points.
-
Ionization: Electron Ionization (EI).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule.
Principle: NMR analyzes the magnetic properties of atomic nuclei to elucidate the chemical structure and identify impurities.[1] Both ¹H and ¹³C NMR are highly informative for this compound.[1]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: The presence of impurity peaks in the spectra can be used to determine the purity of the sample.
Performance Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the expected impurities.
| Method | Principle | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[1] | LOD: ~1.5 ng/mL, LOQ: ~4.5 ng/mL (for Acetophenone)[1] | 98-102% (for Acetophenone)[1] | < 2% (for Acetophenone)[1] | High resolution, quantitative, suitable for non-volatile samples.[1] | Requires solvent consumption, may require derivatization for compounds without a chromophore.[1] |
| GC-MS | Separation based on volatility and polarity, identification by mass-to-charge ratio.[1] | LOD: ~1.0 ng/mL, LOQ: ~3.0 ng/mL (for Acetophenone) | 97-103% | < 3% | High sensitivity and selectivity, provides structural information from mass spectra.[1] | Only suitable for volatile and thermally stable compounds. |
| NMR | Provides detailed information about the chemical structure by observing the magnetic properties of atomic nuclei.[1] | Relatively high | Not typically used for quantitative trace analysis | Not applicable for single measurement purity | Provides unambiguous structural identification of impurities. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity analysis of this compound and the logical relationship between the analytical methods.
References
Reactivity Face-Off: 4'-Iodoacetophenone vs. 4'-Bromoacetophenone in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. For researchers, scientists, and professionals in drug development, the selection of appropriate aryl halides for cross-coupling reactions is a decision of paramount importance. This guide provides an objective, data-supported comparison of the reactivity of 4'-Iodoacetophenone and 4'-Bromoacetophenone (B126571), two common building blocks in the synthesis of complex organic molecules.
The fundamental difference in the reactivity of these two compounds lies in the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This disparity directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, leading to faster reaction rates and often allowing for milder reaction conditions. The generally accepted reactivity trend for aryl halides in these reactions is I > Br > Cl.[1]
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, highlighting the difference in reactivity between this compound and 4'-Bromoacetophenone in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The data below illustrates that this compound is significantly more reactive, enabling reactions under milder conditions.
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| This compound | Phenylboronic acid | Herrmann–Beller palladacycle | Sodium methylate | Ethanol | 60 | - | High reactivity noted in kinetic study | [1] |
| 4'-Bromoacetophenone | Phenylboronic acid | Magnetically supported palladium(II)-N2O2 | Sodium carbonate | DMA | 140 | 24 | 100 | [2] |
Table 2: Sonogashira Coupling
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, also demonstrates the superior reactivity of the iodo-substituted compound. This enhanced reactivity can be exploited for selective couplings.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Observations | Reference |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temperature | Generally proceeds at room temperature | [1] |
| 4'-Bromoacetophenone | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Heating Required | Often requires elevated temperatures for efficient conversion | [1] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are representative of the conditions used to assess the reactivity of this compound and 4'-Bromoacetophenone.
Suzuki-Miyaura Coupling of 4'-Bromoacetophenone
This protocol is based on a study demonstrating the coupling of 4'-bromoacetophenone with phenylboronic acid.[2]
Reactants:
-
4'-Bromoacetophenone (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Magnetically supported palladium(II)-N2O2 catalyst (0.25 mol%)
-
Sodium carbonate (2.0 mmol)
-
N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
Combine 4'-bromoacetophenone, phenylboronic acid, the palladium catalyst, and sodium carbonate in a reaction vessel.
-
Add N,N-Dimethylacetamide (DMA) as the solvent.
-
Stir the mixture and heat to 140°C.
-
Maintain the reaction at this temperature for 24 hours.
-
Monitor the reaction progress by Gas Chromatography-Flame Ionization Detection (GC-FID).
Sonogashira Coupling of an Aryl Halide (General Protocol)
This is a general procedure that can be adapted for both 4'-iodo- and 4'-bromoacetophenone, with the expectation that the iodo-compound will react under milder conditions.[1]
Reactants:
-
Aryl halide (e.g., this compound or 4'-Bromoacetophenone) (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Dissolve the aryl halide in THF in a reaction vessel at room temperature.
-
Sequentially add the palladium catalyst, copper catalyst, diisopropylamine, and the terminal alkyne to the solution.
-
Stir the reaction mixture at room temperature. For less reactive aryl halides like 4'-bromoacetophenone, heating may be necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Suzuki-Miyaura and Sonogashira reactions, providing a visual representation of the key steps involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
References
Suzuki Coupling Efficiency: A Comparative Analysis of 4'-Iodoacetophenone and Other Aryl Halides
For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon bond formation is a critical factor in the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the choice of aryl halide substrate significantly impacts reaction outcomes. This guide provides an objective comparison of the performance of 4'-iodoacetophenone against its bromide and chloride analogs in the Suzuki coupling reaction, supported by experimental data and detailed protocols.
The reactivity of aryl halides in the Suzuki coupling follows the general trend of I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond in this compound generally leads to faster oxidative addition to the palladium catalyst, resulting in higher reaction efficiency under milder conditions compared to 4'-bromoacetophenone (B126571) and 4'-chloroacetophenone (B41964).
Comparative Performance Data
The following table summarizes the performance of 4'-iodo-, 4'-bromo-, and 4'-chloroacetophenone in the Suzuki coupling reaction with phenylboronic acid under various reported conditions.
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) |
| This compound | Herrmann-Beller Palladacycle | Sodium Methylate | Ethanol | 60 | - | High (Kinetics Studied) |
| 4'-Bromoacetophenone | Pd(II)-N2O2 on magnetic support | Na2CO3 | DMA | 140 | 24 | 100 |
| 4'-Bromoacetophenone | Preformed Pd(II) [N,O] Catalyst | - | Methanol | Room Temp | 2 | 90[1] |
| 4'-Chloroacetophenone | [N,O]-ligated palladium catalyst | - | DMF | 110 | 4 | 95[1][2] |
| 4'-Chloroacetophenone | Preformed Pd(II) [N,O] Catalyst | - | - | 60 | 24 | 95[2] |
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a 4'-haloacetophenone with phenylboronic acid.
Materials:
-
4'-Haloacetophenone (4'-iodo-, 4'-bromo-, or 4'-chloroacetophenone) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh3) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4'-haloacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-acetylbiphenyl.
Visualizing the Suzuki Coupling Reaction
To further illustrate the processes involved, the following diagrams visualize the Suzuki coupling mechanism and a typical experimental workflow.
References
A Comparative Guide to Novel Compounds Synthesized from 4'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 4'-iodoacetophenone. It is intended to inform researchers and drug development professionals of the therapeutic potential of these derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is collated from various scientific studies and offers a basis for further investigation and development.
Introduction
This compound is a readily available and versatile precursor in organic synthesis. The presence of the iodine atom and the ketone functional group allows for a variety of chemical modifications, leading to the synthesis of diverse heterocyclic and non-heterocyclic compounds with significant biological activities. This guide focuses on three major classes of compounds derived from this compound: chalcones, triazoles, and pyrimidines. Their performance is compared with established alternatives where data is available.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of various derivatives synthesized from acetophenone (B1666503) analogues. While direct comparative data for this compound derivatives is limited, the data for structurally related compounds provides a valuable benchmark for their potential efficacy.
Table 1: Comparative Anticancer Activity of Chalcone (B49325) Derivatives
| Compound Class | Specific Derivative (if specified) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcones | 4-Nitroacetophenone derivative (NCH-10) | HepG2 (Liver) | 2.7 | Erlotinib | - |
| 4-Nitroacetophenone derivative (NCH-2) | H1299 (Lung) | 4.5 | Erlotinib | - | |
| 4-Nitroacetophenone derivative (NCH-4) | MCF-7 (Breast) | 4.3 | Erlotinib | - | |
| Chalcone-coumarin hybrid (40) | K562 (Leukemia) | 0.65 - 2.02 | - | - | |
| Chalcone-pyrazole hybrid (31) | HCC (Liver) | 0.5 - 4.8 | Cisplatin/Fluorouracil | - |
Table 2: Comparative Antimicrobial Activity of Triazole and Other Derivatives
| Compound Class | Specific Derivative (if specified) | Microorganism | MIC (µM) | Reference Compound | MIC (µM) |
| Triazoles | Thiosemicarbazone derivative (12) | C. tropicalis | 0.55 (MFC) | - | - |
| Morpholine derivative (15) | C. albicans | 0.83 | - | - | |
| Morpholine derivative (15) | E. coli | 0.83 | - | - | |
| Acetophenones | 4-Nitroacetophenone | S. aureus | - | - | - |
| 3-Bromoacetophenone | B. subtilis | - | - | - |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the discussed compounds are provided below. These protocols are generalized from several sources and may require optimization for specific derivatives.
Synthesis of Chalcones from this compound (Claisen-Schmidt Condensation)
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10-60%)
-
Ice bath
-
Round bottom flask
-
Stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol in a round bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add the sodium hydroxide solution dropwise to the mixture over a period of 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3, HT-29)
-
Normal cell line (e.g., WRL-68)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin) for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
Antimicrobial Screening (Two-Fold Dilution Method)
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris)
-
Nutrient broth
-
Synthesized compounds
-
Standard antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in nutrient broth in 96-well plates.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Mandatory Visualization
EGFR Signaling Pathway Inhibition by Chalcones
The diagram below illustrates the proposed mechanism of action for certain chalcone derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in many cancers.
Caption: Proposed mechanism of EGFR signaling inhibition by chalcone derivatives.
Experimental Workflow for Synthesis and Screening
The following diagram outlines the general workflow from the synthesis of novel compounds from this compound to their initial biological screening.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The derivatives of this compound, particularly chalcones, triazoles, and pyrimidines, represent a promising area of research for the development of novel therapeutic agents. The available data on analogous compounds suggest their potential as potent anticancer and antimicrobial agents. The provided experimental protocols offer a starting point for the synthesis and evaluation of new derivatives. Further research, including direct comparative studies and investigation into their mechanisms of action, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
A Comparative Kinetic Analysis of the Suzuki-Miyaura Reaction with 4'-Iodoacetophenone
For researchers, scientists, and drug development professionals, optimizing carbon-carbon bond formation is a critical aspect of synthesizing novel chemical entities. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for this purpose. This guide provides a detailed kinetic analysis of the Suzuki-Miyaura reaction with 4'-iodoacetophenone and offers a comparison with alternative cross-coupling methodologies, namely the Heck and Sonogashira reactions. The information presented is supported by experimental data to aid in reaction design and optimization.
Kinetic Profile of the Suzuki-Miyaura Reaction
A kinetic study of the Suzuki-Miyaura coupling of this compound with phenylboronic acid, catalyzed by the Herrmann–Beller palladacycle, reveals key insights into the reaction mechanism and rate dependencies. The reaction exhibits a quasi-first-order dependence on the concentration of this compound and a first-order dependence on the initial palladium concentration.[1][2] Interestingly, the reaction is zero-order with respect to both the base (sodium methylate) and phenylboronic acid, suggesting that these reagents are not involved in the rate-determining step.[1][2]
The rate-determining step in this specific Suzuki-Miyaura reaction is proposed to be the oxidative addition of this compound to the palladium(0) catalyst.[2] The overall activation energy for the reaction has been determined to be approximately 63 kJ/mol.[1][2]
Summary of Kinetic Parameters
| Parameter | Value | Citation |
| Reaction Order (this compound) | Quasi-first-order | [1][2] |
| Reaction Order (Phenylboronic Acid) | Zero-order | [1][2] |
| Reaction Order (Base) | Zero-order | [1][2] |
| Reaction Order (Palladium Catalyst) | First-order | [1][2] |
| Activation Energy (Ea) | ~63 kJ/mol | [1][2] |
Comparison with Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is highly efficient, other palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions also serve as valuable methods for C-C bond formation. A direct quantitative kinetic comparison with this compound is challenging due to the limited availability of specific kinetic data for the Heck and Sonogashira reactions with this substrate. However, a qualitative comparison based on their general mechanisms and reactivity can be made.
| Reaction | Coupling Partners | Key Mechanistic Features | Performance with this compound |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Involves oxidative addition, transmetalation, and reductive elimination. For reactive aryl iodides, transmetalation can be the rate-determining step. | Well-studied, with detailed kinetic data available. Efficient under relatively mild conditions. |
| Heck Coupling | Aryl/Vinyl Halide + Alkene | Proceeds via oxidative addition, migratory insertion of the alkene, and β-hydride elimination. | This compound has been successfully used in Heck reactions, for instance, with styrene (B11656) under flow conditions. |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Involves interconnected palladium and copper catalytic cycles (in the traditional protocol). For reactive aryl iodides, transmetalation can be rate-determining. | This compound has been shown to undergo Sonogashira coupling with terminal alkynes, such as TMS acetylene, to produce the corresponding coupled products. |
Experimental Protocols
Kinetic Analysis of the Suzuki-Miyaura Reaction
The following protocol is based on the kinetic study of the Suzuki-Miyaura reaction of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Herrmann–Beller palladacycle (catalyst)
-
Sodium methylate (base)
-
Ethanol (B145695) (solvent)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., stirred tank reactor)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve this compound (e.g., 0.05 mol/L) and the internal standard in ethanol.
-
Add phenylboronic acid (e.g., 1.2 equivalents) and sodium methylate (e.g., 1.5 equivalents) to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: To initiate the reaction, add a solution of the Herrmann–Beller palladacycle in ethanol to the reaction mixture.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquots immediately, for example, by cooling and dilution with a suitable solvent.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of this compound over time.
-
Data Analysis: Plot the concentration of this compound versus time to determine the initial reaction rate. To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the concentrations of the others constant and measure the effect on the initial reaction rate.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4'-Iodoacetophenone
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The choice of the palladium catalyst is a critical factor that dictates the success, efficiency, and substrate scope of these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions utilizing the common building block, 4'-iodoacetophenone. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the optimal catalytic system for your research needs.
Suzuki-Miyaura Coupling: Herrmann-Beller Palladacycle vs. Tetrakis(triphenylphosphine)palladium(0)
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. Here, we compare a modern palladacycle catalyst with a classical palladium(0) source for the coupling of this compound with phenylboronic acid.
Data Presentation
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Turnover Number (TON) |
| Herrmann-Beller Palladacycle | NaOMe | Ethanol | 60 | 1 | >99 | 0.005 | >19800 |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/Water | 80-100 | 2-24 | ~95 | 2-5 | ~19-48 |
Experimental Protocols
Herrmann-Beller Palladacycle Catalyzed Suzuki-Miyaura Coupling [1][2]
A solution is prepared by dissolving 4-iodoacetophenone (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium methoxide (B1231860) (NaOMe, 1.5 eq.) in ethanol. A separate stock solution of the Herrmann-Beller palladacycle in toluene (B28343) is prepared. The reaction is initiated by adding the catalyst solution to the solution of the reactants. The mixture is stirred at the desired temperature and monitored by a suitable chromatographic technique (e.g., GC-FID or LC-MS) until completion.
Pd(PPh₃)₄ Catalyzed Suzuki-Miyaura Coupling (General Protocol) [3]
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.). Add a degassed 4:1 solvent mixture of 1,4-dioxane and water. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
Heck Reaction: Palladium(II) Chloride vs. Palladium(II) Acetate (B1210297)
The Heck reaction is a key transformation for the arylation of alkenes. Below is a comparison of two common palladium(II) salt precursors for the coupling of this compound with acrylic acid.
Data Presentation
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| PdCl₂ | Na₂CO₃ | Water | 100 | 1 | Not specified, but reaction goes to completion | 1 |
| Pd(OAc)₂ | K₃PO₄ | DMA | 120 | 24 | High (exact % depends on substrate) | 0.01-0.1 |
Experimental Protocols
Palladium(II) Chloride Catalyzed Heck Reaction [4]
To a round-bottom flask equipped with a magnetic stir bar, add 4-iodoacetophenone (1.0 mmol, 1 equiv.), acrylic acid (1.5 mmol, 1.5 equiv.), sodium carbonate (Na₂CO₃, 3.0 mmol, 3 equiv.), palladium(II) chloride (PdCl₂, 0.01 mmol, 0.01 equiv.), and water (5 mL). Heat the reaction mixture to approximately 100 °C and stir until complete consumption of 4-iodoacetophenone is observed by TLC (approximately 1 hour). After cooling to room temperature, the mixture is acidified with 1 M aqueous HCl to a pH of ~1. The resulting precipitate is collected by vacuum filtration.
Palladium(II) Acetate Catalyzed Ligand-Free Heck Reaction (General Protocol) [5][6]
In a reaction vessel, combine the aryl halide (e.g., this compound), the olefin, and the base (e.g., K₃PO₄). Add the solvent (e.g., N,N-dimethylacetamide). Add palladium(II) acetate (Pd(OAc)₂). The reaction mixture is then heated under an inert atmosphere and monitored until completion. The workup typically involves dilution with water, extraction with an organic solvent, and purification by chromatography.
Sonogashira Coupling: A Comparison of Palladium Precursors
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. A study comparing various palladium precursors for the coupling of iodobenzene (B50100) and phenylacetylene (B144264) provides valuable insights applicable to this compound.
Data Presentation
| Catalyst System | Base | Solvent | Temperature (°C) | Time for Completion (min) | Catalyst Loading (mol%) |
| PdCl₂(PPh₃)₂ | None (in ionic liquid) | [TBP][4EtOV] | 55 | 40 | 0.5 |
| Pd(PPh₃)₄ | None (in ionic liquid) | [TBP][4EtOV] | 55 | >180 | 0.5 |
| Pd(OAc)₂ | None (in ionic liquid) | [TBP][4EtOV] | 55 | >180 | 0.5 |
| Pd₂(dba)₃ | None (in ionic liquid) | [TBP][4EtOV] | 55 | >180 | 0.5 |
Data from a comparative study on the Sonogashira coupling of iodobenzene and phenylacetylene in an ionic liquid, indicating PdCl₂(PPh₃)₂ as the most active catalyst.[7]
Experimental Protocols
PdCl₂(PPh₃)₂ Catalyzed Copper-Free Sonogashira Coupling [7]
In a screw-cap vial, mix the iodoarene (e.g., this compound, 0.5 mmol), the terminal alkyne (1.5 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.5 mol%) in the ionic liquid [TBP][4EtOV] (0.8 mL). Stir the mixture at 55 °C for the required time. After cooling, partition the mixture between water and pentane. The aqueous phase is extracted with pentane, and the combined organic phases are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
Classical Sonogashira Coupling with PdCl₂(PPh₃)₂ and Copper(I) Iodide
To a two-necked flask under a nitrogen atmosphere, charge the aryl iodide (e.g., this compound, 1.0 equiv.), the terminal alkyne (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%), copper(I) iodide (2.1 mol%), anhydrous tetrahydrofuran, and triethylamine (B128534) (1.5 equiv.). Stir the mixture at room temperature for the required time. Quench the reaction with water, and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing the Catalytic Cycles and Experimental Workflow
To further aid in the understanding of these powerful synthetic methods, the following diagrams illustrate a generalized experimental workflow and the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
References
- 1. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 5. Ligand-free Heck reaction: Pd(OAc)2 as an active catalyst revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Product Structure Validation in 4'-Iodoacetophenone Reactions via Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for validating the products of three common cross-coupling reactions involving 4'-iodoacetophenone: the Suzuki, Sonogashira, and Heck reactions. By presenting detailed experimental protocols, tabulated spectroscopic data, and clear visual workflows, this document serves as an essential resource for researchers engaged in the synthesis and characterization of novel organic compounds.
Spectroscopic Data Summary for Key Compounds
The following tables summarize the key spectroscopic data for the starting material, this compound, and the expected products from the Suzuki, Sonogashira, and Heck reactions. This side-by-side comparison facilitates the rapid identification and validation of synthesized compounds.
Table 1: Spectroscopic Data for this compound (Starting Material)
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 7.85 (d, 2H), 7.60 (d, 2H), 2.59 (s, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ 196.9, 138.1, 136.8, 129.8, 101.5, 26.6 ppm |
| IR (KBr) | ~1680 cm⁻¹ (C=O stretch), ~820 cm⁻¹ (C-I stretch) |
| Mass Spec (EI) | m/z 246 (M⁺), 231 (M-CH₃)⁺, 127 (I)⁺, 43 (CH₃CO)⁺ |
Table 2: Comparative Spectroscopic Data for Reaction Products
| Spectroscopic Technique | Suzuki Product: 4-Acetylbiphenyl (B160227) | Sonogashira Product: 4'-(Phenylethynyl)acetophenone | Heck Product: (E)-4-Acetylstilbene |
| ¹H NMR (CDCl₃) | δ 8.03 (d, 2H), 7.70 (d, 2H), 7.65 (d, 2H), 7.47 (t, 2H), 7.40 (t, 1H), 2.65 (s, 3H) ppm | δ 8.00 (d, 2H), 7.63 (d, 2H), 7.58-7.55 (m, 2H), 7.41-7.38 (m, 3H), 2.63 (s, 3H) ppm | δ 7.98 (d, 2H), 7.62 (d, 2H), 7.56 (d, 2H), 7.40 (t, 2H), 7.31 (t, 1H), 7.23 (d, 1H, J=16.3 Hz), 7.14 (d, 1H, J=16.3 Hz), 2.62 (s, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ 197.8, 145.8, 140.0, 135.8, 128.9, 128.9, 128.2, 127.3, 127.2, 26.7 ppm | δ 197.2, 136.9, 132.0, 131.8, 129.2, 128.6, 128.5, 127.8, 122.9, 92.1, 89.1, 26.7 ppm | δ 197.6, 143.5, 137.0, 136.4, 131.0, 129.0, 128.9, 128.8, 127.0, 126.8, 26.6 ppm |
| IR (KBr) | ~1685 cm⁻¹ (C=O), ~1600, 1485 cm⁻¹ (aromatic C=C) | ~2220 cm⁻¹ (C≡C), ~1680 cm⁻¹ (C=O) | ~1680 cm⁻¹ (C=O), ~965 cm⁻¹ (trans C-H bend) |
| Mass Spec (EI) | m/z 196 (M⁺), 181 (M-CH₃)⁺, 152, 43 (CH₃CO)⁺ | m/z 220 (M⁺), 205 (M-CH₃)⁺, 176, 43 (CH₃CO)⁺ | m/z 222 (M⁺), 207 (M-CH₃)⁺, 178, 43 (CH₃CO)⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of each product are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
Suzuki Coupling: Synthesis of 4-Acetylbiphenyl
This protocol describes the synthesis of 4-acetylbiphenyl via a Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.[1][2]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (B28343) (10 mL)
-
Ethanol (2.5 mL)
-
Deionized water (2.5 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in toluene to prepare the catalyst solution.
-
Add the catalyst solution to the reaction flask, followed by the remaining toluene, ethanol, and deionized water.
-
Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
Sonogashira Coupling: Synthesis of 4'-(Phenylethynyl)acetophenone
This protocol outlines the synthesis of 4'-(phenylethynyl)acetophenone through a Sonogashira coupling of this compound and phenylacetylene (B144264).[3][4]
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Heck Reaction: Synthesis of (E)-4-Acetylstilbene
This protocol details the synthesis of (E)-4-acetylstilbene via a Heck reaction between this compound and styrene (B11656).[5]
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, followed by triethylamine and styrene via syringe.
-
Heat the reaction mixture to 100°C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles for each reaction and a general workflow for product validation.
References
Analytical standards and reference materials for 4'-Iodoacetophenone
For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. 4'-Iodoacetophenone, a key intermediate in various synthetic pathways, is no exception. This guide provides an objective comparison of commercially available this compound analytical standards and reference materials, supported by detailed experimental protocols for purity assessment.
Product Comparison
A variety of suppliers offer this compound with different stated purities. The following table summarizes the offerings from prominent chemical suppliers. It is important to note that while suppliers provide a purity value, obtaining a lot-specific Certificate of Analysis (CoA) is crucial for detailed information and traceability.
| Supplier | Product Number | Stated Purity | Analytical Method for Purity |
| Sigma-Aldrich (MilliporeSigma) | 357804 | ≥97% | Not specified on product page; CoA required |
| Fisher Scientific (Thermo Scientific) | A16794 | 98% | Not specified on product page; CoA required |
| Tokyo Chemical Industry (TCI) | I0305 | >98.0% | Gas Chromatography (GC) |
| Alfa Aesar | A16794 | 98% | Not specified on product page; CoA required |
| J&K Scientific | 38202 | 98% | Not specified on product page; CoA required[1] |
| ChemicalBook Suppliers | Multiple | Typically 99% | Often HPLC[2] |
Experimental Protocols for Purity Assessment
To ensure the quality of a this compound standard, several analytical techniques can be employed. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of non-volatile and thermally stable compounds like this compound. A reverse-phase method is typically suitable.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram for a sufficient run time to allow for the elution of the main peak and any potential impurities.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
¹H NMR Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected chemical shifts (in CDCl₃) are approximately δ 7.85 (d, 2H), 7.65 (d, 2H), and 2.57 (s, 3H).
-
-
Purity Assessment (Qualitative):
-
The absence of significant impurity peaks in the spectrum is an indication of high purity.
-
-
Quantitative NMR (qNMR) for Absolute Purity:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum with optimized parameters for quantitation (e.g., longer relaxation delay).
-
The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with that of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds and can be used to identify and quantify impurities.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for qualifying a new batch of reference material and the potential impurities that may be encountered.
Caption: Workflow for qualifying a new batch of this compound reference material.
Caption: Potential impurities that may be present in this compound.
References
Safety Operating Guide
Proper Disposal of 4'-Iodoacetophenone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4'-Iodoacetophenone is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential safety information and step-by-step procedures for the proper handling and disposal of this halogenated organic compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[1]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[1]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[4]
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Keep containers tightly closed when not in use and store in a cool, dry place.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and cost-effective disposal. As an iodinated compound, this compound is classified as a halogenated organic waste .[8]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste streams.[6][9] Disposal costs for halogenated waste are often significantly higher.[9]
-
Avoid Mixing with Other Waste Types: Keep this compound waste separate from:
-
Containers: Use designated, clearly labeled, and closed containers for collecting halogenated waste.[6][7] The container must be compatible with the chemical and properly sealed to prevent leaks or vapor release.[7]
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Laboratory personnel should not attempt to treat or neutralize this chemical without specific, validated protocols and appropriate engineering controls, as such procedures can be hazardous.
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer the this compound waste into a designated and properly labeled hazardous waste container for halogenated organic compounds.[6][8] For solid waste, avoid generating dust.[1][4]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the specific contents, including "this compound".[6][7]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[6]
-
Professional Disposal: Arrange for the collection of the waste by a licensed chemical waste disposal company.[1][10] The primary method of disposal for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the resulting halogenated byproducts.[1][10]
Disposal of Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or containers that have come into contact with this compound, should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1] Contaminated packaging should be disposed of as unused product.[1][10]
Quantitative Data
Specific quantitative limits for the disposal of this compound are not broadly published and are highly dependent on local, state, and national regulations, as well as the capabilities of the specific waste management facility. For this reason, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and your licensed disposal vendor for guidance on concentration limits and other quantitative requirements.
| Data Point | Guideline |
| pH of Waste Stream | If in a solution, the pH should generally be neutral (between 6 and 9) before being accepted for disposal, though this may vary by facility.[11] |
| Maximum Accumulation | The maximum volume of hazardous waste that can be accumulated in a laboratory's satellite accumulation area is subject to specific regulations (e.g., 25 gallons).[6] |
| Halogen Content | Waste streams are often categorized by their halogen content (e.g., >2% for halogen-containing solvents).[11] |
Experimental Protocols
The standard and safest "protocol" for the disposal of this compound is its collection and subsequent destruction by a licensed professional service via incineration.[1][10] There are no widely recommended or validated experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. Attempting to chemically treat halogenated organic compounds can be dangerous, potentially leading to the generation of more hazardous byproducts or unsafe reactions.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Page loading... [wap.guidechem.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
